molecular formula C21H25ClN2 B605702 AVN-101 hydrochloride CAS No. 1061354-48-0

AVN-101 hydrochloride

Cat. No.: B605702
CAS No.: 1061354-48-0
M. Wt: 340.9 g/mol
InChI Key: RKLJJDFIWWRTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AVN-101 is a very potent 5-HT7 receptor antagonist, with slightly lesser potency toward 5-HT6, 5-HT2A, and 5HT-2C receptors. It is a milti-target drug candidate for the treatment of CNS disorders.

Properties

CAS No.

1061354-48-0

Molecular Formula

C21H25ClN2

Molecular Weight

340.9 g/mol

IUPAC Name

2,8-dimethyl-5-(2-phenylethyl)-3,4-dihydro-1H-pyrido[4,3-b]indole;hydrochloride

InChI

InChI=1S/C21H24N2.ClH/c1-16-8-9-20-18(14-16)19-15-22(2)12-11-21(19)23(20)13-10-17-6-4-3-5-7-17;/h3-9,14H,10-13,15H2,1-2H3;1H

InChI Key

RKLJJDFIWWRTEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CC=CC=C4.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AVN-101;  AVN 101;  AVN101; 

Origin of Product

United States

Foundational & Exploratory

AVN-101 Hydrochloride: A Technical Guide to its Multimodal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AVN-101 hydrochloride is a novel, orally active, and brain-penetrant multimodal drug candidate with a complex pharmacological profile, positioning it for the potential treatment of a range of central nervous system (CNS) disorders. Its mechanism of action is centered on its potent antagonist activity at multiple G-protein coupled receptors (GPCRs), primarily within the serotonergic, adrenergic, and histaminergic systems. This technical guide provides an in-depth overview of the core mechanism of action of AVN-101, presenting key binding affinity data, detailing known functional antagonism, outlining preclinical efficacy in behavioral models, and visualizing the associated signaling pathways.

Molecular Profile and Binding Affinity

This compound is a multi-target compound, exhibiting high affinity for several key CNS receptors. Its primary mechanism is characterized by potent antagonism at these sites. The binding affinities of AVN-101 for a range of receptors have been determined through competitive radioligand binding assays.

Data Presentation: Receptor Binding Affinity of AVN-101

The following tables summarize the quantitative data on the binding affinity (Ki, in nM) of AVN-101 to various neurotransmitter receptors.

Table 1: Serotonin Receptor Binding Profile of AVN-101

Receptor SubtypeKi (nM)
5-HT₇0.153[1][2]
5-HT₂C1.17[1][2]
5-HT₂A1.56[1][2]
5-HT₆2.04[1][2]
5-HT₂B10.6[1]
5-HT₅A20.8[1]
5-HT₁A61[1]
5-HT₁B720[1]

Table 2: Adrenergic Receptor Binding Profile of AVN-101

Receptor SubtypeKi (nM)
α₂A0.41[1]
α₂B1.77[1]
α₂C3.55[1]
α₁B9.4[1]
α₁A18.9[1]
α₁D30.2[1]

Table 3: Histamine Receptor Binding Profile of AVN-101

Receptor SubtypeKi (nM)
H₁0.58[1][2]
H₂89[1][2]
H₃Inactive[1][2]

Experimental Protocols: Radioligand Binding Assays

The binding affinities of AVN-101 were determined using competitive radioligand binding assays. While specific protocols for each receptor subtype are proprietary to the contract research organizations that performed the assays, the general methodology is as follows:

  • Principle: The ability of AVN-101 to displace a known high-affinity radiolabeled ligand from its receptor is measured. The concentration of AVN-101 that displaces 50% of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Ki).

  • General Protocol:

    • Membrane Preparation: Membranes from cells recombinantly expressing the target receptor or from tissues endogenously expressing the receptor are prepared.

    • Incubation: A fixed concentration of a specific radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of AVN-101.

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

    • Data Analysis: The IC₅₀ values are determined by non-linear regression analysis of the competition curves, and Ki values are calculated using the Cheng-Prusoff equation.

  • Specific Radioligands Mentioned:

    • 5-HT₇ Receptor: [³H] lysergic acid diethylamide[2]

    • 5-HT₂A Receptor: [³H] ketanserin[2]

Functional Antagonism and Signaling Pathways

AVN-101 acts as an antagonist at its high-affinity targets, thereby inhibiting the downstream signaling cascades initiated by the endogenous ligands of these receptors.

Histamine Receptor Functional Antagonism

The antagonist activity of AVN-101 at histamine H₁ and H₂ receptors has been demonstrated in cell-based functional assays.

  • Experimental Protocol (H₁ Receptor):

    • Cell Line: Human neuroblastoma cell line SK-N-SH (endogenously expressing H₁ receptors).

    • Agonist: 10 µM Histamine.

    • Assay: Measurement of intracellular Ca²⁺ mobilization.

    • Result: AVN-101 did not activate the H₁ receptor on its own but effectively blocked the histamine-induced increase in intracellular Ca²⁺.

  • Experimental Protocol (H₂ Receptor):

    • Cell Line: CHO-K1 cells (exogenously expressing human recombinant H₂ receptors).

    • Agonist: 50 nM Amthamine.

    • Assay: Measurement of intracellular cAMP accumulation.

    • Result: AVN-101 did not stimulate cAMP production but inhibited the amthamine-induced increase in cAMP.

Signaling Pathways

The antagonist action of AVN-101 at its primary targets is expected to inhibit the following key signaling pathways:

  • 5-HT₇ and 5-HT₆ Receptors: These receptors are typically coupled to Gαs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of Protein Kinase A (PKA). Antagonism by AVN-101 would therefore be expected to reduce cAMP levels in response to serotonin.

  • 5-HT₂A and 5-HT₂C Receptors: These receptors are coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular Ca²⁺ and activation of Protein Kinase C (PKC). AVN-101 antagonism would block these signaling events.

  • α₂-Adrenergic Receptors: These receptors are coupled to Gαi proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. As an antagonist, AVN-101 would prevent this inhibition, potentially leading to a relative increase in cAMP levels in the presence of an α₂-adrenergic agonist.

  • H₁ Receptor: This receptor is coupled to Gαq/11 proteins, and its activation leads to the PLC-IP₃/DAG-Ca²⁺ signaling cascade. AVN-101 has been shown to block this pathway.

Diagram: AVN-101 Antagonism of 5-HT₇ Receptor Signaling

Gs_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AVN101 AVN-101 Receptor 5-HT₇ Receptor AVN101->Receptor Antagonism Serotonin Serotonin Serotonin->Receptor Activation Gs Gαs Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates

Caption: AVN-101 blocks serotonin-mediated activation of the Gαs pathway.

Diagram: AVN-101 Antagonism of 5-HT₂A/₂C Receptor Signaling

Gq_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AVN101 AVN-101 Receptor 5-HT₂A/₂C Receptor AVN101->Receptor Antagonism Serotonin Serotonin Serotonin->Receptor Activation Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves PIP2 PIP₂ PIP2->IP3 PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: AVN-101 blocks serotonin-mediated activation of the Gαq pathway.

In Vivo Efficacy

The multimodal antagonist profile of AVN-101 translates to observable behavioral effects in preclinical animal models, suggesting potential therapeutic applications in anxiety, depression, and cognitive disorders.

Anxiolytic-like Effects
  • Model: Elevated Plus Maze (EPM) in mice.

  • Protocol: This test assesses anxiety-like behavior by measuring the rodent's willingness to explore the open, unprotected arms of a plus-shaped maze versus the enclosed, protected arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

  • Results: AVN-101, administered at doses of 0.2, 1, and 5 mg/kg, increased the time mice spent in the open arms of the elevated plus maze, indicative of an anxiolytic effect.[1][2]

Diagram: Elevated Plus Maze Experimental Workflow

EPM_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal Mouse Dosing AVN-101 Administration (0.2, 1, or 5 mg/kg, i.p.) Animal->Dosing Placement Place mouse in center of maze Dosing->Placement Apparatus Elevated Plus Maze (Two open arms, two closed arms) Exploration Allow 5-minute exploration Placement->Exploration Recording Record movement via video tracking Exploration->Recording TimeOpen Time in Open Arms Recording->TimeOpen EntriesOpen Entries into Open Arms Recording->EntriesOpen TimeClosed Time in Closed Arms Recording->TimeClosed EntriesClosed Entries into Closed Arms Recording->EntriesClosed

Caption: Workflow for assessing anxiolytic effects using the Elevated Plus Maze.

Antidepressant-like Effects
  • Model: Forced Swim Test (FST) in mice.

  • Protocol: This model assesses behavioral despair. Mice are placed in an inescapable cylinder of water. The duration of immobility is measured, with antidepressant compounds expected to decrease this duration.

  • Results: A daily intraperitoneal administration of AVN-101 at 0.05 mg/kg for four days reduced the immobility time of mice in the forced swim test, suggesting an antidepressant-like effect.[1][2]

Pro-cognitive Effects
  • Model: Passive Avoidance Test in mice.

  • Protocol: This test evaluates learning and memory. Mice learn to avoid an environment (a dark compartment) where they previously received an aversive stimulus (a mild foot shock). A longer latency to enter the dark compartment indicates better memory of the aversive event. The test is often used to assess the ability of a compound to reverse chemically-induced amnesia (e.g., by scopolamine).

  • Results: AVN-101, at a dose of 0.05 mg/kg, prevented scopolamine-induced amnesia in the passive avoidance test, indicating a pro-cognitive effect.[1][2]

Conclusion

This compound demonstrates a complex and potent multimodal mechanism of action, characterized by high-affinity antagonism at a distinct profile of serotonin, adrenergic, and histamine receptors. This multi-target engagement leads to the modulation of several key intracellular signaling pathways, which in turn gives rise to its observed anxiolytic-like, antidepressant-like, and pro-cognitive effects in preclinical models. The unique pharmacology of AVN-101 suggests its potential as a therapeutic agent for a variety of CNS disorders, warranting further investigation and clinical development.

References

AVN-101 Hydrochloride: A Multi-Target Approach for Central Nervous System Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AVN-101 hydrochloride is a novel, multi-modal drug candidate with a promising preclinical profile for the treatment of a range of central nervous system (CNS) disorders, including anxiety, memory deficits, and potentially Alzheimer's disease.[1] This technical guide provides a comprehensive overview of AVN-101's mechanism of action, supported by quantitative binding affinity data, and details the methodologies of key preclinical efficacy studies. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction

The complexity of many CNS disorders has spurred the development of multi-target drugs over single-target agents.[2][3] AVN-101 (2,8-dimethyl-5-penethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride) is a potent antagonist at multiple serotonin (5-HT), adrenergic, and histamine receptors.[1][2] Its multi-receptor profile suggests a broad therapeutic potential for conditions such as generalized anxiety disorder, depression, schizophrenia, and Alzheimer's disease.[1][4] Preclinical studies have demonstrated its anxiolytic, anti-depressive, and memory-enhancing effects in established animal models.[1][4] Furthermore, Phase I clinical trials have indicated that AVN-101 is well-tolerated in humans when administered orally at doses up to 20 mg daily.[1][2][3]

Mechanism of Action: A Multi-Target Receptor Antagonist

AVN-101's therapeutic potential stems from its high affinity for several key CNS receptors. It is a highly potent 5-HT7 receptor antagonist, with significant activity at other serotonin, adrenergic, and histamine receptors.[1][2][5] This multi-target engagement is believed to contribute to its broad spectrum of effects on mood, cognition, and anxiety.

AVN-101_Mechanism_of_Action cluster_Serotonin Serotonin Receptors cluster_Adrenergic Adrenergic Receptors cluster_Histamine Histamine Receptors AVN101 AVN-101 Hydrochloride HT7 5-HT7 AVN101->HT7 Antagonist HT2C 5-HT2C AVN101->HT2C Antagonist HT2A 5-HT2A AVN101->HT2A Antagonist HT6 5-HT6 AVN101->HT6 Antagonist alpha2A α2A AVN101->alpha2A Antagonist alpha2B α2B AVN101->alpha2B Antagonist alpha2C α2C AVN101->alpha2C Antagonist H1 H1 AVN101->H1 Antagonist

Caption: AVN-101's multi-target antagonist activity at key CNS receptors.

Quantitative Receptor Binding Affinity

The binding affinity of AVN-101 for various receptors has been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below, highlighting the compound's high affinity for the 5-HT7 receptor and other targets.

Receptor TargetKi (nM)
Serotonin Receptors
5-HT70.153[6]
5-HT2C1.17[6]
5-HT2A1.56[6]
5-HT62.04[6]
5-HT2B10.6[6]
5-HT5A20.8[6]
5-HT1A>30[1]
Adrenergic Receptors
α2A0.41[6]
α2B1.77[6]
α2C3.55[6]
Histamine Receptors
H10.58[6]

Table 1: Binding Affinities (Ki) of AVN-101 for Various CNS Receptors.

Preclinical Efficacy Studies

AVN-101 has demonstrated significant efficacy in several well-established rodent models of anxiety, depression, and memory impairment.

Anxiolytic Activity: Elevated Plus Maze

In the elevated plus maze test, a widely used assay for anxiety-like behavior, AVN-101 increased the time mice spent in the open arms of the maze, indicating an anxiolytic effect.[4][6]

Dose (mg/kg, i.p.)Outcome
0.2Increased time spent in open arms[4][6]
1Increased time spent in open arms[4][6]
5Increased time spent in open arms[4][6]

Table 2: Anxiolytic Effects of AVN-101 in the Elevated Plus Maze Test in Mice.

Antidepressant-like Activity: Forced Swim Test

AVN-101 reduced immobility time in the forced swim test in mice, a common model for screening antidepressant compounds.[4][7] This suggests potential antidepressant-like properties.

Dose (mg/kg, i.p.)Dosing RegimenOutcome
0.05Once daily for 4 daysReduced immobility time[4][7]

Table 3: Antidepressant-like Effects of AVN-101 in the Forced Swim Test in Mice.

Cognitive Enhancement: Scopolamine-Induced Amnesia Model

AVN-101 demonstrated the ability to reverse memory deficits in a passive avoidance test in mice with scopolamine-induced amnesia, a model often used to screen for drugs with potential therapeutic benefit in Alzheimer's disease.[4][6]

Dose (mg/kg, i.p.)Outcome
0.05Prevented scopolamine-induced amnesia[4][6]

Table 4: Cognitive Enhancing Effects of AVN-101 in the Passive Avoidance Test in Mice.

Experimental Protocols

The following sections provide detailed methodologies for the key preclinical experiments cited. These are based on standard, widely accepted protocols in the field.

Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity of a compound for a specific receptor.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (with target receptor) Incubation Incubate Membranes, Radioligand, and AVN-101 Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]-labeled ligand) Radioligand_Prep->Incubation Compound_Prep AVN-101 Preparation (serial dilutions) Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioligand) Filtration->Scintillation Analysis Data Analysis (calculate Ki values) Scintillation->Analysis

Caption: General workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared through homogenization and centrifugation of either cultured cells or tissue samples.

  • Incubation: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a specific radiolabeled ligand and varying concentrations of the unlabeled test compound (AVN-101).

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to the Ki value using the Cheng-Prusoff equation.

Elevated Plus Maze

This protocol details the procedure for assessing anxiety-like behavior in mice.

Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two arms enclosed by walls.

Procedure:

  • Acclimation: Mice are brought to the testing room at least 30 minutes before the test to acclimate.

  • Placement: Each mouse is placed in the center of the maze, facing an open arm.

  • Exploration: The mouse is allowed to freely explore the maze for a 5-minute period.

  • Data Collection: The session is recorded by an overhead video camera, and software is used to track the time spent in and the number of entries into the open and closed arms.

  • Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect. The maze is cleaned with 70% ethanol between each trial.

Forced Swim Test

This protocol describes the method for evaluating antidepressant-like activity in mice.

Apparatus: A transparent cylindrical container filled with water to a depth where the mouse cannot touch the bottom.

Procedure:

  • Placement: Each mouse is individually placed into the cylinder of water.

  • Observation: The mouse is observed for a 6-minute period.

  • Scoring: The last 4 minutes of the test are typically scored for immobility time, which is defined as the time the mouse spends floating or making only minimal movements to keep its head above water.

  • Analysis: A decrease in immobility time is indicative of an antidepressant-like effect. The water is changed between each animal.

Scopolamine-Induced Amnesia in Passive Avoidance Test

This protocol outlines the procedure for assessing the cognitive-enhancing effects of a compound in a model of memory impairment.

Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with an electric grid.

Procedure:

  • Training (Day 1):

    • A mouse is placed in the light compartment.

    • When the mouse enters the dark compartment, the door is closed, and a brief, mild foot shock is delivered.

    • The latency to enter the dark compartment is recorded.

  • Drug Administration: AVN-101 and scopolamine are administered before the training session, with the specific timing depending on the study design.

  • Testing (Day 2):

    • Approximately 24 hours after training, the mouse is again placed in the light compartment.

    • The latency to enter the dark compartment is recorded.

  • Analysis: A longer latency to enter the dark compartment on the testing day indicates that the mouse remembers the aversive stimulus. Scopolamine typically reduces this latency (induces amnesia), and an effective cognitive enhancer will prevent this reduction.

Pharmacokinetics and Safety

AVN-101 exhibits good oral bioavailability and can effectively cross the blood-brain barrier.[1][2] In terms of stability, it is less stable in murine plasma compared to monkey and human plasma.[1] A Phase I clinical study showed that AVN-101 is well-tolerated at oral doses up to 20 mg daily, with no significant effects on plasma and urine biochemistry or cardiac parameters (QT interval).[1][2][3] A Phase II clinical trial for generalized anxiety disorder involving 129 patients demonstrated improvement in patient condition with a 40 mg/day dose, administered orally twice a day for 8 weeks, with a safety profile comparable to placebo.[8]

Conclusion

This compound is a promising multi-target drug candidate for the treatment of various CNS disorders. Its potent antagonist activity at multiple serotonin, adrenergic, and histamine receptors provides a strong rationale for its observed anxiolytic, antidepressant, and cognitive-enhancing effects in preclinical models. The favorable safety profile observed in early clinical trials further supports its continued development. The detailed experimental methodologies provided in this guide offer a framework for researchers to further investigate the therapeutic potential of AVN-101 and similar multi-target compounds.

References

AVN-101 Hydrochloride: A Multi-Target Approach to Anxiolytic and Antidepressant Effects

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AVN-101 (2,8-dimethyl-5-penethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride) is a novel, multi-modal drug candidate under investigation for the treatment of central nervous system (CNS) disorders, including anxiety and depression.[1][2][3] In an era where the complexity of CNS diseases often renders highly specific single-target drugs ineffective, AVN-101 embodies a multi-targeted therapeutic strategy.[1][2] This technical guide provides an in-depth overview of the preclinical data supporting the anxiolytic and antidepressant potential of AVN-101, focusing on its molecular pharmacology, efficacy in established animal models, and the experimental protocols used for its evaluation.

Molecular Pharmacology and Mechanism of Action

AVN-101 is a potent antagonist with high affinity for multiple neurotransmitter receptors implicated in the pathophysiology of mood and anxiety disorders.[1][2][4] Its primary characteristic is its exceptionally high affinity for the serotonin 5-HT7 receptor, with a Ki value in the picomolar range.[1][2][4][5] However, its pharmacological profile is broad, extending to other serotonin, adrenergic, and histamine receptors.[1][2][4][5][6] This multi-receptor antagonism is believed to contribute to its therapeutic potential.[1][2]

The rationale for developing a multi-target agent like AVN-101 stems from the understanding that complex diseases like depression and anxiety involve disruptions in multiple signaling pathways.[1][2][3] By modulating several key receptors simultaneously, AVN-101 may offer a more robust and comprehensive therapeutic effect compared to single-target agents.

AVN_101_Mechanism_of_Action cluster_AVN101 AVN-101 cluster_receptors Target Receptors cluster_effects Downstream Effects AVN101 AVN-101 Hydrochloride 5HT7 5-HT₇ AVN101->5HT7 Antagonist (Ki = 153 pM) 5HT2A 5-HT₂ₐ AVN101->5HT2A Antagonist (Ki = 1.56 nM) 5HT2C 5-HT₂꜀ AVN101->5HT2C Antagonist (Ki = 1.17 nM) 5HT6 5-HT₆ AVN101->5HT6 Antagonist (Ki = 2.04 nM) H1 H₁ AVN101->H1 Antagonist (Ki = 0.58 nM) Alpha2 α₂-Adrenergic (A, B, C) AVN101->Alpha2 Antagonist (Ki = 0.41-3.6 nM) Anxiolytic Anxiolytic Effects 5HT7->Anxiolytic Antidepressant Antidepressant Effects 5HT7->Antidepressant 5HT2A->Anxiolytic 5HT2A->Antidepressant 5HT2C->Anxiolytic 5HT2C->Antidepressant 5HT6->Anxiolytic 5HT6->Antidepressant H1->Anxiolytic H1->Antidepressant Alpha2->Anxiolytic Alpha2->Antidepressant

AVN-101 multi-target antagonist mechanism of action.
Data Presentation: Receptor Binding Affinity

The binding affinities (Ki) of AVN-101 for various receptors have been determined through competitive radioligand binding assays. The data clearly indicates a high affinity for multiple serotonin, adrenergic, and histamine receptor subtypes.

Receptor SubtypeBinding Affinity (Ki)Receptor Family
5-HT₇ 0.153 nM (153 pM)Serotonin
Histamine H₁ 0.58 nMHistamine
5-HT₂꜀ 1.17 nMSerotonin
5-HT₂ₐ 1.56 nMSerotonin
5-HT₆ 2.04 nMSerotonin
α₂ₐ-Adrenergic 0.41 nMAdrenergic
α₂₈-Adrenergic 1.77 nMAdrenergic
α₂꜀-Adrenergic 3.55 nMAdrenergic
5-HT₂₈ 10.6 nMSerotonin
Histamine H₂ 89 nMHistamine
Data sourced from multiple preclinical studies.[1][2][5][6]

Preclinical Evidence of Anxiolytic Effects

The anxiolytic potential of AVN-101 has been evaluated in mice using the elevated plus maze (EPM) test, a standard behavioral assay for screening anxiolytic drugs.

Data Presentation: Elevated Plus Maze (EPM) Assay
Dose (mg/kg, i.p.)OutcomeAnimal Model
0.2, 1.0, and 5.0Increased time spent in the open armsMice
Data from in vivo studies.[5][6][7]

An increase in the time spent in the open arms of the maze is a reliable indicator of reduced anxiety-like behavior in rodents.

Experimental Protocol: Elevated Plus Maze (EPM)
  • Apparatus: The maze is shaped like a plus sign, elevated from the floor. It consists of two open arms and two arms enclosed by high walls, with a central platform connecting all four arms.

  • Subjects: Male BALB/c mice are commonly used.[6]

  • Procedure:

    • Mice are administered AVN-101 hydrochloride intraperitoneally (i.p.) at specified doses (e.g., 0.2, 1, 5 mg/kg) or a vehicle control.[5][6][7]

    • Following a pre-treatment period, each mouse is placed on the central platform of the maze, facing an open arm.

    • The animal is allowed to explore the maze for a set duration (typically 5 minutes).

    • Behavior is recorded by an overhead video camera and tracking software.

  • Primary Endpoint: The key metric is the time spent in the open arms versus the closed arms. Anxiolytic compounds are expected to increase the duration and frequency of entries into the open arms.

EPM_Workflow cluster_setup Experimental Setup cluster_procedure Test Procedure cluster_analysis Data Analysis A1 Select Animal Models (e.g., Male BALB/c Mice) A2 Prepare Dosing Solutions (AVN-101 at 0.2, 1, 5 mg/kg; Vehicle) B1 Administer Drug (i.p.) or Vehicle A2->B1 B2 Acclimatization Period B1->B2 B3 Place Mouse in Center of Elevated Plus Maze B2->B3 B4 Record Behavior for 5 Minutes B3->B4 C1 Quantify Time Spent in Open vs. Closed Arms B4->C1 C2 Statistical Analysis (Compare Drug vs. Vehicle) C1->C2 C3 Determine Anxiolytic Effect C2->C3

Workflow for the Elevated Plus Maze (EPM) experiment.

Preclinical Evidence of Antidepressant Effects

The antidepressant-like properties of AVN-101 were assessed using the Forced Swim Test (FST), a widely used behavioral despair model in rodents.

Data Presentation: Forced Swim Test (FST)
Dose (mg/kg, i.p.)Administration ScheduleOutcomeAnimal Model
0.05Once daily for 4 daysReduced immobility timeMice
Data from in vivo studies.[5][6][7]

A significant reduction in the duration of immobility is interpreted as an antidepressant-like effect, suggesting the compound helps counter behavioral despair.

Experimental Protocol: Forced Swim Test (FST)
  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (e.g., 23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Subjects: Male BALB/c mice are typically used.[6]

  • Procedure:

    • Pre-test Session (Day 1): Mice are individually placed in the water-filled cylinder for a 15-minute habituation session. This is done to induce a state of behavioral despair.

    • Drug Administration: AVN-101 (0.05 mg/kg, i.p.) or vehicle is administered once daily for a specified period (e.g., 4 days).[5][6]

    • Test Session (Final Day): Approximately 60 minutes after the final dose, mice are placed back into the cylinder for a 6-minute test session.

    • Behavior is recorded, typically by a trained observer or video tracking software.

  • Primary Endpoint: The primary measure is the duration of immobility during the final 4 minutes of the 6-minute test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

Conclusion and Future Directions

The preclinical data for this compound strongly support its potential as a therapeutic agent for anxiety and depression. Its unique multi-target profile, centered on potent 5-HT7 receptor antagonism, provides a sound pharmacological basis for these effects.[1][2] Efficacy in validated animal models, such as the elevated plus maze and forced swim test, demonstrates clear anxiolytic and antidepressant-like activity at low doses.[5][6]

Phase I clinical studies have indicated that AVN-101 is well-tolerated in humans when administered orally at doses up to 20 mg daily, with low safety concerns.[1][2][4][8] While initially targeted for Alzheimer's disease, the robust anxiolytic and antidepressant signals from preclinical research provide a strong rationale for its clinical development in generalized anxiety disorders and depression.[1][2][3][4][8] Further clinical trials are necessary to confirm these promising preclinical findings in patient populations.

References

AVN-101 Hydrochloride: A Comprehensive Molecular Pharmacology Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-101 hydrochloride is a novel, multi-target drug candidate with significant potential for the treatment of central nervous system (CNS) disorders, including Alzheimer's disease and anxiety.[1][2][3][4][5] Its complex molecular pharmacology, characterized by high-affinity interactions with multiple receptor systems, presents a promising approach for addressing the multifaceted nature of these neurological conditions. This technical guide provides an in-depth overview of the molecular pharmacology of AVN-101, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Quantitative Pharmacological Data

The binding affinity of this compound for a range of neurotransmitter receptors has been extensively characterized through competitive radioligand binding assays. The data, presented in the tables below, highlight the compound's potent antagonist activity at the 5-HT7 receptor, along with high affinity for other serotonin, adrenergic, and histamine receptor subtypes.

Table 1: Binding Affinities of AVN-101 at Serotonin (5-HT) Receptors
Receptor SubtypeK_i_ (nM)
5-HT₇0.153[1][2][5]
5-HT₂C1.17[6]
5-HT₂A1.56[2][7][6]
5-HT₆2.04[2][7][6]
5-HT₂B10.6[2]
5-HT₅A20.8[2]
5-HT₁A>30[2]
Table 2: Binding Affinities of AVN-101 at Adrenergic Receptors
Receptor SubtypeK_i_ (nM)
α₂A0.41[1][2][4][5]
α₂B1.77[2]
α₂C3.55[2]
α₁B9.4[2]
α₁A18.9[2]
α₁D30.2[2]
Table 3: Binding Affinities of AVN-101 at Histamine Receptors
Receptor SubtypeK_i_ (nM)
H₁0.58[1][2][5]
H₂89[2][6]
H₃Inactive[2][7][6]

Experimental Protocols

The following sections outline the generalized methodologies employed in the molecular pharmacological characterization of AVN-101.

Radioligand Binding Assays

Competitive radioligand binding assays were utilized to determine the binding affinities (K_i_ values) of AVN-101 for various receptors. These assays are a standard and robust method for quantifying the interaction between a compound and its target receptor.

General Protocol:

  • Membrane Preparation: Membranes from cells or tissues endogenously or recombinantly expressing the target receptor are prepared by homogenization in a suitable buffer, followed by centrifugation to isolate the membrane fraction.

  • Incubation: A fixed concentration of a specific radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (AVN-101).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (K_i_) using the Cheng-Prusoff equation.

Specific Radioligands Used:

  • 5-HT₇ Receptor: [³H] lysergic acid diethylamide[4]

  • 5-HT₂A Receptor: [³H] ketanserin[4]

  • Histamine H₁ Receptor: [³H]Pyrilamine[4]

  • Histamine H₂ Receptor: [¹²⁵I]Aminopotentidine[4]

Functional Assays

Functional assays were performed to assess the antagonist activity of AVN-101 at specific receptors by measuring its ability to block agonist-induced cellular responses.

Calcium (Ca²⁺) Mobilization Assay (for H₁ and 5-HT₂B Receptors):

  • Cell Culture: Cells endogenously expressing the H₁ receptor (e.g., SK-N-SH cells) or recombinantly expressing the human 5-HT₂B receptor (e.g., HEK293 cells) are cultured.[4]

  • Loading with Fluorescent Dye: The cells are loaded with a Ca²⁺-sensitive fluorescent dye.

  • Compound Incubation: Cells are pre-incubated with AVN-101.

  • Agonist Stimulation: A specific agonist (e.g., histamine for H₁ receptors, αMet5-HT for 5-HT₂B receptors) is added to stimulate the receptor.[4]

  • Signal Detection: The change in intracellular Ca²⁺ concentration is measured by detecting the fluorescence of the dye.

  • Analysis: The ability of AVN-101 to inhibit the agonist-induced Ca²⁺ mobilization is quantified.

Cyclic AMP (cAMP) Accumulation Assay (for H₂ Receptors):

  • Cell Culture: CHO-K1 cells exogenously expressing the human recombinant H₂ receptor are used.[4]

  • Compound Incubation: Cells are pre-incubated with AVN-101.

  • Agonist Stimulation: The cells are stimulated with a specific agonist (e.g., 50 nM amthamine).[4]

  • Measurement of cAMP: The level of intracellular cAMP is measured using a suitable assay kit.

  • Analysis: The inhibitory effect of AVN-101 on agonist-induced cAMP accumulation is determined.

hERG Potassium Channel Assay:

To assess the potential for cardiac side effects, the interaction of AVN-101 with the hERG potassium channel was evaluated using single-cell patch-clamp experiments on HEK cells stably expressing the hERG channel.[5] This technique allows for the direct measurement of potassium currents and the effect of the compound on channel function.

Signaling Pathways

AVN-101's multi-target profile results in the modulation of several key intracellular signaling pathways. The following diagrams illustrate the primary signaling cascades associated with the receptors targeted by AVN-101.

Gs_Pathway AVN101 AVN-101 Receptor 5-HT₇ Receptor AVN101->Receptor Antagonist Gs Gαs Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates CellularResponse Cellular Response CREB->CellularResponse

AVN-101 antagonism of the Gs-coupled 5-HT₇ receptor pathway.

Gi_Pathway AVN101 AVN-101 Receptor α₂-Adrenergic Receptor AVN101->Receptor Antagonist Gi Gαi Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP CellularResponse Reduced Neuronal Excitability cAMP->CellularResponse Decreased activity leads to

AVN-101 antagonism of the Gi-coupled α₂-adrenergic receptor pathway.

Gq_Pathway AVN101 AVN-101 Receptor Histamine H₁ Receptor AVN101->Receptor Antagonist Gq Gαq Receptor->Gq Activates PLC Phospholipase C Gq->PLC Stimulates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Induces release of PKC PKC Activation DAG->PKC CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

AVN-101 antagonism of the Gq-coupled Histamine H₁ receptor pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays MembranePrep Membrane Preparation Incubation Incubation with Radioligand & AVN-101 MembranePrep->Incubation Filtration Separation by Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC₅₀ & K_i_ Determination Counting->Analysis CellCulture Cell Culture (Receptor Expressing) CompoundInc Pre-incubation with AVN-101 CellCulture->CompoundInc AgonistStim Agonist Stimulation CompoundInc->AgonistStim SignalDetection Signal Detection (Ca²⁺ or cAMP) AgonistStim->SignalDetection FunctionalAnalysis Antagonist Activity Quantification SignalDetection->FunctionalAnalysis

Generalized experimental workflow for AVN-101 characterization.

Conclusion

This compound demonstrates a unique and potent multi-target profile, with high affinity for the 5-HT₇ receptor and significant interactions with other serotonin, adrenergic, and histamine receptors. This complex pharmacology, elucidated through a combination of radioligand binding and functional assays, underscores its potential as a therapeutic agent for complex CNS disorders. The antagonism of these diverse signaling pathways likely contributes to its observed efficacy in preclinical models of anxiety and cognitive impairment. Further research into the interplay of these pharmacological actions will be crucial in fully understanding the therapeutic potential of AVN-101.

References

Preclinical Profile of AVN-101 Hydrochloride: A Multi-Target CNS Drug Candidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for AVN-101 hydrochloride, a novel, multi-target drug candidate with potential applications in a range of central nervous system (CNS) disorders. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a resource for researchers and drug development professionals.

Executive Summary

This compound is a potent, orally active, and brain-penetrant small molecule that exhibits high affinity for multiple G-protein coupled receptors (GPCRs) implicated in the pathophysiology of various CNS disorders, including anxiety, depression, schizophrenia, and Alzheimer's disease.[1][2][3] Its primary mechanism of action is as a potent antagonist of the 5-HT7 receptor.[2][3][4][5] Additionally, it demonstrates significant antagonist activity at other serotonin (5-HT6, 5-HT2A, 5-HT2C), histamine (H1), and adrenergic (α2A, α2B, α2C) receptors.[1][2][3] Preclinical in vivo studies have demonstrated its efficacy in animal models of anxiety, depression, and memory impairment.[1][6]

Molecular Pharmacology: Receptor Binding Affinity

This compound's multi-target profile has been characterized through extensive in vitro radioligand binding assays. The compound displays a high affinity for a range of receptors, with a particularly potent antagonism at the 5-HT7 receptor.[2][3]

Table 1: In Vitro Receptor Binding Affinity (Ki) of this compound [1][2][3][6]

Receptor FamilyReceptor SubtypeKi (nM)
Serotonin 5-HT70.153
5-HT2C1.17
5-HT2A1.56
5-HT62.04
5-HT2B10.6
5-HT5A20.8
5-HT1A>30
Histamine H10.58
H289
H3Inactive
Adrenergic α2A0.41
α2B1.77
α2C3.55
α1B9.4
α1A18.9
α1D30.2

In Vivo Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in several well-established rodent models of CNS disorders. These studies have provided evidence for its anxiolytic, antidepressant, and nootropic-like effects.

Table 2: Summary of In Vivo Efficacy Studies of this compound [1][6][7]

Animal ModelSpeciesDosing (mg/kg, i.p.)Key Findings
Elevated Plus Maze Mice0.2, 1, and 5Increased time spent in the open arms, indicative of anxiolytic activity.[1][6][7]
Forced Swim Test Mice0.05 (once daily for 4 days)Reduced immobility time, suggesting antidepressant-like effects.[1][7]
Passive Avoidance Test Mice0.05Prevented scopolamine-induced amnesia, indicating potential cognitive-enhancing properties.[1][7]

Pharmacokinetics and ADME

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies have provided initial insights into the pharmacokinetic profile of this compound.

Table 3: In Vitro Plasma Stability of this compound [1]

SpeciesIncubation TimeResidual Compound (%)
Murine30 min16%
Monkey30 min45%
Human30 min68%

These results indicate that this compound has poor stability in murine plasma but shows progressively better stability in monkey and human plasma.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key in vivo and in vitro experiments cited in this guide.

In Vivo Behavioral Assays

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[8][9]

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.[9]

  • Procedure: Mice are placed at the center of the maze and allowed to freely explore for a set period (typically 5 minutes).[8][10] The time spent in and the number of entries into the open and closed arms are recorded.[8][9]

  • Endpoint: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[8]

Elevated Plus Maze Experimental Workflow.

The FST is a common behavioral test used to screen for antidepressant efficacy.[11][12]

  • Apparatus: A transparent cylindrical tank filled with water.[11][13]

  • Procedure: Mice are placed in the tank for a 6-minute session.[11][13] The duration of immobility (floating) is measured, typically during the last 4 minutes of the test.[13]

  • Endpoint: Antidepressant compounds are expected to decrease the duration of immobility.[14]

ForcedSwimTestWorkflow cluster_setup Setup cluster_procedure Procedure cluster_measurement Measurement cluster_outcome Outcome Tank Cylindrical tank with water Mouse Mouse Placement Place mouse in tank Mouse->Placement SwimSession 6-minute swim session Placement->SwimSession Immobility Record immobility time (last 4 minutes) SwimSession->Immobility AntidepressantEffect Antidepressant effect: Decreased immobility Immobility->AntidepressantEffect

Forced Swim Test Experimental Workflow.

This test assesses learning and memory based on fear conditioning.[15][16]

  • Apparatus: A two-compartment chamber with a light and a dark side, separated by a door. The floor of the dark compartment is equipped with an electric grid.[17][18]

  • Procedure:

    • Training: Mice are placed in the light compartment. When they enter the dark compartment, they receive a mild foot shock.[17][18]

    • Testing (24h later): Mice are again placed in the light compartment, and the latency to enter the dark compartment is measured.[17][18]

  • Endpoint: A longer latency to enter the dark compartment during the testing phase indicates improved memory of the aversive stimulus.[15]

PassiveAvoidanceWorkflow cluster_training Training Phase cluster_testing Testing Phase (24h later) cluster_outcome Outcome PlaceLight Place mouse in light compartment EnterDark Mouse enters dark compartment PlaceLight->EnterDark FootShock Deliver mild foot shock EnterDark->FootShock PlaceLight2 Place mouse in light compartment MeasureLatency Measure latency to enter dark compartment PlaceLight2->MeasureLatency Memory Improved memory: Increased latency MeasureLatency->Memory

Passive Avoidance Test Experimental Workflow.
In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

  • Principle: The assay measures the ability of a test compound (unlabeled) to compete with a radiolabeled ligand for binding to a receptor preparation.

  • General Protocol:

    • Prepare cell membranes or tissue homogenates expressing the receptor of interest.

    • Incubate the receptor preparation with a fixed concentration of a specific radiolabeled ligand and varying concentrations of the test compound (AVN-101).

    • Separate the bound from the free radioligand.

    • Quantify the amount of bound radioactivity.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

This compound's pharmacological effects are mediated through its interaction with multiple receptor signaling pathways. As an antagonist, it blocks the downstream signaling cascades normally initiated by the endogenous ligands of these receptors.

Serotonin Receptor Signaling

Serotonin_Signaling cluster_5HT7 5-HT7 Receptor cluster_5HT6 5-HT6 Receptor cluster_5HT2A 5-HT2A Receptor cluster_5HT2C 5-HT2C Receptor 5HT7 5-HT7 Gs Gαs 5HT7->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA 5HT6 5-HT6 Gs_6 Gαs 5HT6->Gs_6 AC_6 Adenylyl Cyclase Gs_6->AC_6 cAMP_6 cAMP AC_6->cAMP_6 5HT2A 5-HT2A Gq Gαq 5HT2A->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC 5HT2C 5-HT2C Gq_2C Gαq 5HT2C->Gq_2C PLC_2C Phospholipase C Gq_2C->PLC_2C IP3_DAG_2C IP3 & DAG PLC_2C->IP3_DAG_2C Ca_PKC_2C Ca²⁺ & PKC IP3_DAG_2C->Ca_PKC_2C AVN101 AVN-101 AVN101->5HT7 Antagonist AVN101->5HT6 Antagonist AVN101->5HT2A Antagonist AVN101->5HT2C Antagonist

AVN-101 Antagonism of Serotonin Receptor Signaling Pathways.
  • 5-HT7 and 5-HT6 Receptors: These receptors are primarily coupled to Gs proteins, and their activation leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels.[1][19][20][21]

  • 5-HT2A and 5-HT2C Receptors: These receptors are coupled to Gq/11 proteins.[6][22] Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[22][23] This cascade mobilizes intracellular calcium and activates protein kinase C (PKC).[22][23]

Histamine and Adrenergic Receptor Signaling

Histamine_Adrenergic_Signaling cluster_H1 Histamine H1 Receptor cluster_Alpha2 Alpha-2 Adrenergic Receptor H1 H1 Gq_H1 Gαq H1->Gq_H1 PLC_H1 Phospholipase C Gq_H1->PLC_H1 IP3_DAG_H1 IP3 & DAG PLC_H1->IP3_DAG_H1 Ca_PKC_H1 Ca²⁺ & PKC IP3_DAG_H1->Ca_PKC_H1 Alpha2 α2 Gi Gαi Alpha2->Gi AC_Alpha2 Adenylyl Cyclase Gi->AC_Alpha2 cAMP_Alpha2 cAMP AC_Alpha2->cAMP_Alpha2 Inhibition AVN101_2 AVN-101 AVN101_2->H1 Antagonist AVN101_2->Alpha2 Antagonist

AVN-101 Antagonism of Histamine and Adrenergic Receptor Signaling.
  • Histamine H1 Receptor: Similar to the 5-HT2 receptors, the H1 receptor is coupled to Gq, and its activation leads to the PLC-IP3/DAG signaling cascade.[3]

  • Alpha-2 Adrenergic Receptors: These receptors are coupled to Gi proteins.[24][25] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[25][26]

Conclusion

The preclinical data for this compound reveal a promising multi-target pharmacological profile. Its potent antagonist activity at the 5-HT7 receptor, combined with its effects on other key serotonin, histamine, and adrenergic receptors, provides a strong rationale for its development in a variety of CNS disorders. The in vivo efficacy in models of anxiety, depression, and cognitive impairment further supports its therapeutic potential. This technical guide summarizes the core preclinical findings to date and provides a foundation for further research and development of this compound.

References

AVN-101 Hydrochloride: A Technical Whitepaper for CNS Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1061354-48-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVN-101 hydrochloride is a novel, multi-target drug candidate with significant potential for the treatment of a range of central nervous system (CNS) disorders, including Alzheimer's disease, anxiety, and depression. This technical guide provides a comprehensive overview of the preclinical and early clinical data available for AVN-101, focusing on its pharmacological profile, mechanism of action, and key experimental findings. All quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided based on established protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics.

Introduction

The complexity of many CNS disorders has spurred the development of multi-target drugs over highly specific single-target agents. AVN-101 was developed through extensive medicinal chemistry efforts focused on γ-carboline substitutions, resulting in a molecule with a multi-modal mechanism of action. It demonstrates high affinity for several serotonin (5-HT), adrenergic, and histamine receptors, suggesting a broad therapeutic potential. Preclinical studies have highlighted its anxiolytic and anti-depressive activities, and it has been primarily investigated for its potential in treating Alzheimer's disease. Phase I clinical trials have indicated that AVN-101 is well-tolerated in humans.

Physicochemical Properties

This compound is the monohydrochloride salt of 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-phenylethyl)-1H-pyrido[4,3-b]indole.

PropertyValueReference
Molecular Formula C₂₁H₂₄N₂ • HCl
Molecular Weight 340.9 g/mol
CAS Number 1061354-48-0
Appearance White powder
Purity ≥98%
Solubility DMF: 10 mg/ml; DMSO: 5 mg/ml; Ethanol: 1 mg/ml

Pharmacology and Mechanism of Action

AVN-101 is a potent antagonist at multiple G-protein coupled receptors, with a particularly high affinity for the 5-HT₇ receptor. Its multi-target profile is believed to contribute to its therapeutic effects in complex CNS disorders.

Receptor Binding Affinity

The binding affinities of AVN-101 for various receptors have been determined through radioligand binding assays.

Receptor TargetKᵢ (nM)
Serotonin Receptors
5-HT₇0.153
5-HT₂C1.17
5-HT₂A1.56
5-HT₆2.04
5-HT₂B10.6
5-HT₅A20.8
5-HT₁A>30
Adrenergic Receptors
α₂A0.41
α₂B1.77
α₂C3.55
Histamine Receptors
H₁0.58
H₂89
H₃Inactive

Data compiled from multiple sources.

Signaling Pathways

AVN-101's primary mechanism of action involves the antagonism of 5-HT₇ and 5-HT₆ receptors, both of which are coupled to the stimulation of adenylyl cyclase and subsequent increase in intracellular cAMP. By blocking these receptors, AVN-101 can modulate downstream signaling cascades. Its activity at 5-HT₂A, 5-HT₂C, adrenergic α₂, and histamine H₁ receptors further contributes to its complex pharmacological profile. The antagonism of H₁ receptors, for example, is linked to the modulation of intracellular Ca²⁺ mobilization.

G cluster_Serotonin Serotonin Receptor Signaling cluster_Histamine Histamine H1 Receptor Signaling AVN101 AVN-101 5HT7 5-HT₇ Receptor AVN101->5HT7 5HT6 5-HT₆ Receptor AVN101->5HT6 H1 H₁ Receptor AVN101->H1 AC Adenylyl Cyclase 5HT7->AC 5HT6->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene Gene Expression (Neuronal Plasticity, Cognition) CREB->Gene Gq11 Gq/11 H1->Gq11 PLC Phospholipase C Gq11->PLC IP3 IP₃ PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca

AVN-101's primary signaling pathway antagonism.

Preclinical and Clinical Overview

In Vitro ADME Profile
ParameterResult
Plasma Stability (30 min @ RT)
Murine16% remaining
Monkey45% remaining
Human68% remaining
Human Plasma Protein Binding ~40.8%
Caco-2 Permeability High

Data compiled from multiple sources.

Pharmacokinetics

Pharmacokinetic studies in animals have demonstrated good oral bioavailability and excellent brain-blood barrier permeability for AVN-101. In rats, the bioavailability was 26.3% via intraperitoneal administration and 8.5% orally. A key finding was the rapid and substantial accumulation of AVN-101 in the brain relative to plasma concentrations.

A Phase I clinical study in humans showed that AVN-101 is well-tolerated at oral doses up to 20 mg daily. The compound exhibited an excellent exposure and a half-life of over 14 hours. Importantly, no significant adverse effects on plasma and urine biochemistry or QT interval prolongation were observed.

In Vivo Efficacy in Animal Models

AVN-101 has demonstrated efficacy in various animal models of CNS disorders.

Animal ModelTestEffect of AVN-101
Anxiety Elevated Plus Maze (Mice)Increased time spent in open arms (at 0.2, 1, and 5 mg/kg)
Depression Forced Swim Test (Mice)Reduced immobility (at 0.05 mg/kg, i.p., daily for 4 days)
Cognitive Impairment Scopolamine-induced Amnesia (Passive Avoidance Test, Mice)Prevented amnesia (at 0.05 mg/kg, i.p.)

Data compiled from multiple sources.

Experimental Protocols

The following are representative protocols for the key experiments conducted to characterize AVN-101. These are based on standard methodologies and include specific details where available from the literature.

Radioligand Binding Assay (General Protocol)

This protocol is a standard procedure for determining the binding affinity of a compound to a specific receptor.

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare receptor membranes from cell lines (e.g., CHO-K1, HEK293) expressing the target receptor. incubate Incubate membranes with a fixed concentration of radioligand (e.g., [³H]LSD) and varying concentrations of AVN-101. prep->incubate separate Separate bound from free radioligand via rapid filtration (e.g., through a glass fiber filter). incubate->separate count Quantify radioactivity of the bound ligand using liquid scintillation counting. separate->count analyze Analyze data using non-linear regression to determine IC₅₀ and calculate Kᵢ values. count->analyze

Workflow for radioligand binding assays.

Materials:

  • Receptor membrane preparations (from cells expressing the target receptor)

  • Radioligand specific for the target receptor (e.g., [³H]LSD for 5-HT₆/₇, [³H]ketanserin for 5-HT₂A, [³H]pyrilamine for H₁)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl₂ or CaCl₂)

  • Glass fiber filters

  • Scintillation fluid

  • 96-well plates

  • Filter harvester and scintillation counter

Procedure:

  • Thaw receptor membrane preparations and resuspend in assay buffer.

  • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of AVN-101.

  • To determine non-specific binding, a high concentration of a known non-labeled ligand for the target receptor is added to a set of wells.

  • Incubate the plates at a specific temperature (e.g., 27°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of AVN-101 by plotting the percentage of specific binding against the log concentration of AVN-101 and fitting the data to a sigmoidal dose-response curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Caco-2 Permeability Assay (General Protocol)

This assay assesses the potential for intestinal absorption of a drug candidate.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with supplements)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • This compound

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with transport buffer.

  • To measure apical-to-basolateral (A-B) permeability, add AVN-101 to the apical compartment and fresh buffer to the basolateral compartment.

  • To measure basolateral-to-apical (B-A) permeability, add AVN-101 to the basolateral compartment and fresh buffer to the apical compartment.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analyze the concentration of AVN-101 in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the potential for active efflux.

Elevated Plus-Maze (EPM) Test for Anxiety (General Protocol)

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.

G cluster_workflow Elevated Plus-Maze Workflow acclimate Acclimate mice (e.g., male BALB/c) to the testing room. administer Administer AVN-101 or vehicle (e.g., intraperitoneally) at a specified time before the test. acclimate->administer place Place the mouse in the center of the elevated plus-maze, facing a closed arm. administer->place record Record the mouse's behavior for a set duration (e.g., 5 minutes) using a video tracking system. place->record analyze Analyze the recording to determine time spent in and entries into the open and closed arms. record->analyze

Workflow for the Elevated Plus-Maze test.

Apparatus:

  • A plus-shaped maze elevated above the floor, with two open arms and two closed arms.

Procedure:

  • Habituate the mice to the testing room for at least 30 minutes before the experiment.

  • Administer AVN-101 or vehicle at the desired dose and route (e.g., intraperitoneally) at a predetermined time before testing.

  • Place a mouse individually in the center of the maze, facing one of the closed arms.

  • Allow the mouse to explore the maze freely for a fixed period (e.g., 5 minutes).

  • Record the session using a video camera and tracking software.

  • After each trial, clean the maze to remove any olfactory cues.

  • Analyze the video recordings to quantify parameters such as the time spent in the open arms, the number of entries into the open arms, and the total distance traveled. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Forced Swim Test (FST) for Depression (General Protocol)

The FST is a common behavioral test used to screen for antidepressant-like activity.

Apparatus:

  • A transparent cylindrical container filled with water.

Procedure:

  • Administer AVN-101 or vehicle according to the study design (e.g., once daily for several days).

  • Place the mouse in a cylinder filled with water (e.g., 23-25°C) from which it cannot escape.

  • The test duration is typically 6 minutes.

  • Record the entire session on video.

  • The key behavior measured is immobility, which is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Typically, the last 4 minutes of the 6-minute session are scored for immobility time. A decrease in immobility time suggests an antidepressant-like effect.

Conclusion

This compound is a promising multi-target drug candidate for the treatment of CNS disorders. Its potent antagonism at multiple serotonin, adrenergic, and histamine receptors provides a strong rationale for its efficacy in complex neurological and psychiatric conditions. Preclinical data have consistently demonstrated its anxiolytic, antidepressant, and cognitive-enhancing properties in relevant animal models. Furthermore, Phase I clinical data have established a favorable safety and pharmacokinetic profile in humans. The comprehensive data presented in this technical guide underscore the potential of AVN-101 and support its further development for indications such as Alzheimer's disease, generalized anxiety disorder, and depression. Continued research and clinical evaluation are warranted to fully elucidate the therapeutic utility of this novel compound.

Methodological & Application

AVN-101 Hydrochloride: In Vivo Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-101 hydrochloride is a novel, multi-target drug candidate with high affinity for serotonin, histamine, and adrenergic receptors, showing promise for the treatment of central nervous system (CNS) disorders, including Alzheimer's disease, anxiety, and depression.[1][2] Its primary mechanism of action is as a potent antagonist of the 5-HT7 receptor, with additional significant affinity for 5-HT6, 5-HT2A, 5-HT2C, histamine H1, and adrenergic α2A, α2B, and α2C receptors.[1][2][3] Preclinical in vivo studies have demonstrated its potential therapeutic efficacy, favorable pharmacokinetic profile, and low toxicity in various animal models.[1][3] This document provides detailed application notes and protocols for key in vivo experiments involving this compound, designed to guide researchers in the consistent and effective evaluation of this compound.

Mechanism of Action and Signaling Pathway

AVN-101's primary target, the 5-HT7 receptor, is a G-protein coupled receptor (GPCR) that can signal through two main pathways: Gs and G12. The Gs pathway activation leads to the stimulation of adenylyl cyclase (AC), increasing intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently activating Protein Kinase A (PKA). This cascade influences downstream effectors like extracellular signal-regulated kinases (ERK) and Protein Kinase B (Akt), which are crucial for neuronal function and neuroprotection. The G12 pathway activation, on the other hand, influences the RhoA signaling cascade, impacting cytoskeletal architecture and cell motility.

Below is a diagram illustrating the primary signaling pathway of the 5-HT7 receptor, the main target of AVN-101.

AVN-101_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_Gs Gs Pathway cluster_G12 G12 Pathway 5HT7R 5-HT7 Receptor Gs Gs 5HT7R->Gs Activates G12 G12 5HT7R->G12 Activates AVN101 AVN-101 (Antagonist) AVN101->5HT7R Blocks AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Phosphorylates Akt Akt PKA->Akt Phosphorylates RhoGEF RhoGEF G12->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement Neuronal_Function Neuronal Function & Neuroprotection ERK->Neuronal_Function Akt->Neuronal_Function

AVN-101's primary target signaling pathway.

Efficacy Studies: Behavioral Models

Passive Avoidance Test for Memory Assessment

This test evaluates the effect of AVN-101 on learning and memory. The protocol is based on the innate preference of mice for a dark environment and their ability to learn to avoid an aversive stimulus.

Experimental Workflow:

Passive_Avoidance_Workflow Start Start Acclimation Acclimation Phase (30 min in testing room) Start->Acclimation Training Training Phase: Place mouse in light compartment. Allow entry to dark compartment. Administer mild foot shock (e.g., 0.5 mA for 2s). Acclimation->Training Drug_Admin AVN-101 Administration (e.g., 0.05 mg/kg, i.p.) 30 min before retention test Training->Drug_Admin Retention Retention Test (24h later): Place mouse in light compartment. Measure latency to enter dark compartment. Drug_Admin->Retention Data_Analysis Data Analysis: Compare latencies between AVN-101 and vehicle groups. Retention->Data_Analysis End End Data_Analysis->End

Workflow for the Passive Avoidance Test.

Protocol:

  • Animals: Male BALB/c mice are commonly used.

  • Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

  • Training (Day 1):

    • Place a mouse in the light compartment.

    • After a brief habituation period (e.g., 60 seconds), open the guillotine door.

    • Once the mouse completely enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

    • Return the mouse to its home cage.

  • Testing (Day 2, 24 hours later):

    • Administer this compound (e.g., 0.05 mg/kg, intraperitoneally) or vehicle 30 minutes before the retention test.

    • Place the mouse in the light compartment.

    • Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). An increased latency is indicative of improved memory retention.

Quantitative Data Summary:

Compound Dose (mg/kg, i.p.) Animal Model Effect on Scopolamine-Induced Amnesia
AVN-1010.05MicePrevention of amnesia
Forced Swim Test for Antidepressant-like Activity

This test is a widely used model to screen for antidepressant-like activity. The test is based on the observation that animals will cease escape-oriented behavior and become immobile when placed in an inescapable stressful situation.

Protocol:

  • Animals: Male BALB/c mice are suitable for this test.

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Procedure:

    • Administer this compound (e.g., 0.05 mg/kg, i.p.) or vehicle 30 minutes before the test.

    • Gently place the mouse into the water cylinder.

    • Record the total duration of immobility during the last 4 minutes of a 6-minute test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep its head above water.

    • A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Quantitative Data Summary:

Compound Dose (mg/kg, i.p.) Administration Animal Model Effect
AVN-1010.05Once daily for 4 daysMiceReduced immobility time
Elevated Plus Maze for Anxiolytic-like Activity

This test is used to assess anxiety-like behavior in rodents. It is based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

Protocol:

  • Animals: Male BALB/c mice can be used.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Administer this compound (e.g., 0.2, 1, and 5 mg/kg, i.p.) or vehicle 30 minutes prior to the test.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a 5-minute session.

    • Record the time spent in and the number of entries into the open and closed arms.

    • An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Quantitative Data Summary:

Compound Dose (mg/kg, i.p.) Animal Model Effect
AVN-1010.2, 1, and 5MiceIncreased time spent in open arms

Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of AVN-101. These studies have been conducted in several species to predict its behavior in humans.

Experimental Workflow:

Pharmacokinetics_Workflow Start Start Animal_Prep Animal Preparation (e.g., Wistar rats, Beagle dogs, Monkeys) Fasting overnight Start->Animal_Prep Dosing AVN-101 Administration (Intravenous and Oral routes) Animal_Prep->Dosing Blood_Sampling Serial Blood Sampling (at predefined time points) Dosing->Blood_Sampling Plasma_Analysis Plasma Concentration Analysis (LC/MS-MS) Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2, Bioavailability) Plasma_Analysis->PK_Analysis End End PK_Analysis->End

Workflow for Pharmacokinetic Studies.

Protocol:

  • Animals: Wistar rats, Beagle dogs, and Cynomolgus monkeys are typically used. Animals are fasted overnight before dosing.

  • Dosing:

    • Intravenous (IV): A single bolus injection of this compound is administered, typically through a cannulated vein.

    • Oral (PO): A single dose is administered by oral gavage.

  • Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours).

  • Plasma Analysis: Plasma is separated by centrifugation, and the concentration of AVN-101 is quantified using a validated LC/MS-MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters.

Quantitative Data Summary: Pharmacokinetic Parameters of AVN-101

Species Route Dose (mg/kg) Cmax (ng/mL) Tmax (min) AUC (min*ng/mL) Bioavailability (%)
Rats IV51653543269-
PO5126301202328
Dogs IV2--29869-
PO1014360686511.5
Monkeys IV2----
PO10---17

Note: Data is compiled from available preclinical studies.[4] Cmax, Tmax, and AUC for IV routes in dogs and monkeys, and for the PO route in monkeys were not explicitly detailed in the provided search results.

Toxicology Studies

Acute and sub-chronic toxicity studies are performed to evaluate the safety profile of AVN-101.

Protocol:

  • Animals: Typically conducted in at least one rodent (e.g., mice or rats) and one non-rodent species (e.g., dogs).

  • Dose Administration: Increasing doses of this compound are administered to different groups of animals.

  • Observations: Animals are monitored for clinical signs of toxicity, changes in body weight, food and water consumption, and any behavioral abnormalities.

  • Analysis: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy and histopathological examination of major organs are performed.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD) are determined.

Summary of Findings:

Preclinical studies have indicated that AVN-101 has low toxicity .[1] A Phase I clinical study showed that AVN-101 is well-tolerated when taken orally at doses up to 20 mg daily, with no significant effects on plasma and urine biochemistry or QT ECG interval.[1][3] Specific LD50 values from preclinical animal studies were not detailed in the provided search results.

Conclusion

The in vivo experimental protocols and data presented provide a comprehensive overview for researchers working with this compound. The compound has demonstrated promising efficacy in animal models of memory impairment, depression, and anxiety, supported by a favorable pharmacokinetic and safety profile. The detailed methodologies and structured data tables in these application notes are intended to facilitate the design and execution of further preclinical and clinical investigations into the therapeutic potential of AVN-101.

References

Application Notes and Protocols: AVN-101 Hydrochloride for Injection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-101 hydrochloride is a multi-target drug candidate with high affinity for various serotonin, adrenergic, and histamine receptors, making it a compound of significant interest for neurological and psychiatric research. As a potent 5-HT7 receptor antagonist, it holds promise for investigating its role in various central nervous system disorders.[1][2][3][4][5] Proper preparation of this compound for injection is critical to ensure its efficacy, safety, and the reproducibility of experimental results. These application notes provide detailed protocols for the preparation of this compound for injection, along with summaries of its chemical properties, receptor binding affinities, and protocols for relevant in vivo experiments.

Chemical and Physical Properties

This compound is the salt form of AVN-101, with the following chemical and physical properties:

PropertyValueSource
Chemical Name 2,8-dimethyl-5-penethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-B]indole hydrochloride[2]
Molecular Formula C21H25ClN2[6]
Molecular Weight 340.9 g/mol [6]
Appearance White powder[7]
Solubility DMF: 10 mg/ml, DMSO: 5 mg/ml, Ethanol: 1 mg/ml[8]
Storage Store at -20°C for long-term stability (≥ 4 years).

Receptor Binding Affinity

This compound exhibits a multi-target receptor binding profile, with high affinity for the following receptors:

Receptor SubtypeKi (nM)
Serotonin Receptors
5-HT70.153
5-HT2C1.17
5-HT2A1.56
5-HT62.04
5-HT2B10.6
5-HT5A20.8
5-HT1A>30
Adrenergic Receptors
α2A0.41
α2B1.77
α2C3.55
Histamine Receptors
H10.58
H289

Data compiled from multiple sources.[1][2][4][5]

Preparation of this compound for Injection

This protocol describes the preparation of a sterile solution of this compound suitable for in vivo administration (e.g., intraperitoneal or intravenous injection in animal models). This is a general guideline and should be adapted based on the specific experimental requirements and institutional guidelines for sterile compounding.

Materials:

  • This compound powder

  • Sterile Water for Injection (WFI)

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Saline (0.9% sodium chloride), sterile, injectable grade

  • Sterile vials

  • Sterile syringes and needles

  • 0.22 µm sterile syringe filter

  • Laminar flow hood or biological safety cabinet

Protocol:

  • Aseptic Technique: Perform all steps under a laminar flow hood or in a biological safety cabinet to maintain sterility. Use sterile equipment and consumables throughout the procedure.

  • Vehicle Preparation (if required): Due to the limited aqueous solubility of AVN-101, a co-solvent system is often necessary. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a sterile aqueous vehicle such as saline.

    • Example Vehicle: A 10% DMSO in saline solution can be prepared by aseptically adding 1 part sterile DMSO to 9 parts sterile saline.

  • Dissolving this compound:

    • Calculate the required amount of this compound based on the desired final concentration and volume.

    • In a sterile vial, add the calculated amount of this compound powder.

    • Add a small volume of sterile DMSO to the vial to dissolve the powder completely. Vortex briefly if necessary to ensure complete dissolution.

  • Dilution to Final Concentration:

    • Slowly add the sterile saline (or the prepared vehicle from step 2) to the dissolved this compound solution while gently swirling the vial. Add the aqueous solution dropwise to prevent precipitation of the compound.

    • Bring the solution to the final desired volume with sterile saline.

  • Sterile Filtration:

    • Draw the final solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a final sterile vial. This step removes any potential microbial contamination.

  • Storage and Handling:

    • Store the prepared injection solution at 2-8°C for short-term use (up to 24 hours). For longer-term storage, aliquots can be stored at -20°C.[5] Avoid repeated freeze-thaw cycles.

    • Before administration, visually inspect the solution for any precipitation or discoloration. If observed, the solution should not be used.

Experimental Protocols

The following are examples of in vivo experimental protocols where this compound has been utilized.

Forced Swim Test (Mouse Model of Antidepressant Activity)

Objective: To assess the antidepressant-like effects of this compound.

Materials:

  • Male BALB/c mice

  • This compound injection, prepared as described above

  • Vehicle control injection

  • Cylindrical glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm

  • Video recording equipment and analysis software

Protocol:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (e.g., 0.05 mg/kg, i.p.) or vehicle control to the mice.[4][5] Dosing can be done once daily for a period of 4 days.[5]

  • Forced Swim Test: 30-60 minutes after the final injection, place each mouse individually into the glass beaker filled with water.

  • Recording: Record the behavior of each mouse for a period of 6 minutes.

  • Analysis: Analyze the last 4 minutes of the recording for the total duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Post-test Care: After the test, remove the mice from the water, dry them with a towel, and return them to their home cages.

Elevated Plus Maze (Mouse Model of Anxiolytic Activity)

Objective: To evaluate the anxiolytic-like effects of this compound.

Materials:

  • Male BALB/c mice

  • This compound injection, prepared as described above

  • Vehicle control injection

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

  • Video tracking software

Protocol:

  • Acclimation: Acclimate mice to the testing room with dim lighting for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (e.g., 0.2, 1, and 5 mg/kg, i.p.) or vehicle control to the mice.[4][5]

  • Elevated Plus Maze Test: 30-60 minutes after injection, place each mouse in the center of the elevated plus maze, facing an open arm.

  • Recording: Allow the mouse to explore the maze for 5 minutes, and record its movements using a video tracking system.

  • Analysis: Analyze the time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic-like effect.

  • Post-test Care: Return the mice to their home cages after the test.

Signaling Pathways

This compound's pharmacological effects are mediated through its interaction with multiple G protein-coupled receptors (GPCRs). The primary signaling pathways for its main targets are illustrated below.

Gs_Signaling_Pathway cluster_membrane Cell Membrane AVN101 AVN-101 Receptor 5-HT7 Receptor AVN101->Receptor Antagonist Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: 5-HT7 Receptor Gs Signaling Pathway.

Gi_Signaling_Pathway cluster_membrane Cell Membrane AVN101 AVN-101 Receptor α2-Adrenergic Receptor AVN101->Receptor Antagonist Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Downstream Reduced Cellular Activity cAMP->Downstream Gq_Signaling_Pathway cluster_membrane Cell Membrane AVN101 AVN-101 Receptor Histamine H1 Receptor AVN101->Receptor Antagonist Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates Targets

References

Application Notes and Protocols for AVN-101 Hydrochloride in the Elevated Plus Maze

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of AVN-101 hydrochloride, a multi-target drug candidate, in the elevated plus maze (EPM) assay, a widely used preclinical model for assessing anxiety-like behavior in rodents.

This compound is a potent antagonist with high affinity for multiple serotonin (5-HT) receptors, including 5-HT7, 5-HT2A, 5-HT2C, and 5-HT6.[1][2][3] It also exhibits significant affinity for histamine H1 and adrenergic α2A, α2B, and α2C receptors.[1][2][3] This multi-target profile suggests its potential therapeutic application in various central nervous system (CNS) disorders, including anxiety disorders, depression, and Alzheimer's disease.[1][2][3][4] Preclinical studies have demonstrated the anxiolytic-like effects of AVN-101 in behavioral models such as the elevated plus maze.[1][3]

Data Presentation

The following table summarizes the quantitative data from a preclinical study evaluating the anxiolytic effects of AVN-101 in the elevated plus maze test.

Treatment GroupRatio of Time Spent in Open Arm vs. Closed ArmRatio of Number of Visits to Open Arm vs. Closed ArmNumber of DefecationsTotal Number of Visits
Placebo (Control)~0.18~0.45~3.5~22
AVN-101 (0.2 mg/kg)~0.42~0.75~1.5~25
Lorazepam (0.05 mg/kg)~0.55~0.85~1.0~28

Data are estimated from graphical representations in the source literature and presented for comparative purposes.[3]

Experimental Protocols

This section provides a detailed methodology for conducting an elevated plus maze test to evaluate the anxiolytic effects of this compound.

Materials and Equipment
  • This compound

  • Vehicle (e.g., saline solution)

  • Positive control (e.g., Lorazepam)

  • Experimental animals (e.g., BALB/c mice)[5]

  • Elevated plus maze apparatus (two open arms, two closed arms, and a central platform)[6]

  • Video recording and analysis system (e.g., Any-maze software)[1]

  • Standard laboratory equipment for injections (syringes, needles)

  • Animal scale

  • Cleaning solution (e.g., 70% ethanol)

Experimental Procedure
  • Animal Acclimation: Allow animals to acclimate to the testing room for at least 45-60 minutes before the experiment begins to reduce stress from handling and new environments.[7]

  • Drug Preparation:

    • Prepare a saline solution of this compound at the desired concentration (e.g., for a 0.2 mg/kg dose).

    • Prepare a saline solution of the positive control, Lorazepam (e.g., 0.05 mg/kg).

    • Prepare the vehicle (saline) for the control group.

  • Drug Administration:

    • Administer this compound (e.g., 0.2 mg/kg) via intraperitoneal (i.p.) injection 5 minutes prior to placing the animal on the maze.[3]

    • Administer Lorazepam (e.g., 0.05 mg/kg, i.p.) 30 minutes before the test.[3]

    • Administer the vehicle to the control group following the same injection protocol as the test compound.

  • Elevated Plus Maze Test:

    • Place the mouse at the center of the elevated plus maze, facing one of the closed arms.[6]

    • Immediately start the video recording system to track the animal's movement for a duration of 5 to 10 minutes.[6][8]

    • The experimenter should leave the room to avoid influencing the animal's behavior.

  • Data Collection and Analysis:

    • After the test duration, carefully remove the animal from the maze and return it to its home cage.

    • Clean the maze thoroughly with a cleaning solution between each trial to remove any olfactory cues.[7]

    • Analyze the recorded video to determine the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total number of arm entries.

      • Number of defecations.

  • Statistical Analysis: Compare the data from the AVN-101-treated group, the positive control group, and the placebo group using appropriate statistical tests (e.g., Student's t-test or ANOVA).[3]

Visualizations

Signaling Pathway of AVN-101

AVN101_Signaling_Pathway cluster_receptors Receptor Targets AVN101 This compound r5HT7 5-HT7 AVN101->r5HT7 Antagonist (Ki = 153 pM) r5HT2A 5-HT2A AVN101->r5HT2A Antagonist (Ki = 1.56 nM) r5HT6 5-HT6 AVN101->r5HT6 Antagonist (Ki = 2.04 nM) rH1 H1 AVN101->rH1 Antagonist (Ki = 0.58 nM) rAlpha2 α2-Adrenergic AVN101->rAlpha2 Antagonist (Ki = 0.41-3.6 nM) Anxiolytic Anxiolytic Effects (Increased Open Arm Exploration) r5HT7->Anxiolytic r5HT2A->Anxiolytic r5HT6->Anxiolytic rH1->Anxiolytic rAlpha2->Anxiolytic caption AVN-101 Multi-Target Mechanism of Action

Caption: AVN-101 Multi-Target Mechanism of Action

Experimental Workflow

EPM_Workflow cluster_timings Pre-Test Timings start Start: Animal Acclimation drug_prep Drug Preparation (AVN-101, Lorazepam, Vehicle) start->drug_prep admin Drug Administration (i.p.) drug_prep->admin epm_test Elevated Plus Maze Test (5-10 min) admin->epm_test t_avn AVN-101: 5 min t_lora Lorazepam: 30 min data_acq Data Acquisition (Video Tracking) epm_test->data_acq analysis Data Analysis & Statistics data_acq->analysis end End: Interpretation of Results analysis->end caption Experimental Workflow for AVN-101 in EPM

Caption: Experimental Workflow for AVN-101 in EPM

References

Application Notes and Protocols for AVN-101 Hydrochloride in Passive Avoidance Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-101 hydrochloride is a novel, orally active, and brain-penetrant multi-target receptor antagonist with potential applications in the treatment of various central nervous system (CNS) disorders, including Alzheimer's disease, anxiety, and depression.[1][2][3] Its mechanism of action involves high-affinity antagonism of multiple serotonin (5-HT), adrenergic, and histamine receptors.[1][2][3][4][5] Specifically, it is a potent 5-HT7 receptor antagonist (Ki = 153 pM) and also exhibits significant affinity for 5-HT6, 5-HT2A, 5-HT2C, histamine H1, and α2A, α2B, and α2C adrenergic receptors.[1][2][3][5] Preclinical studies have demonstrated its efficacy in animal models of CNS disorders, including its ability to prevent scopolamine-induced amnesia in a passive avoidance test in mice at a dose of 0.05 mg/kg.[1][4]

This document provides a detailed protocol for utilizing this compound in a passive avoidance test, a widely used behavioral paradigm to assess learning and memory.

Mechanism of Action: Multi-Target Receptor Antagonism

AVN-101's therapeutic potential stems from its ability to modulate multiple neurotransmitter systems implicated in cognitive function and mood. As an antagonist, it blocks the activity of several key receptors:

  • Serotonin Receptors: Potent antagonism of 5-HT7 receptors, with slightly lower potency at 5-HT6, 5-HT2A, and 5-HT2C receptors.[1][2][4][5]

  • Adrenergic Receptors: Antagonism of α2A, α2B, and α2C adrenergic receptors.[1][2][4][5]

  • Histamine Receptors: High affinity for the H1 receptor.[1][2][4][5]

This multi-target profile allows AVN-101 to influence a complex array of signaling pathways involved in learning, memory, and emotional regulation.

AVN-101 Signaling Pathway cluster_receptors Target Receptors cluster_pathways Downstream Signaling & Cellular Response cluster_outcomes Cognitive & Behavioral Outcomes AVN101 This compound 5-HT7 5-HT7 AVN101->5-HT7 5-HT6 5-HT6 AVN101->5-HT6 5-HT2A 5-HT2A AVN101->5-HT2A 5-HT2C 5-HT2C AVN101->5-HT2C α2A α2A AVN101->α2A α2B α2B AVN101->α2B α2C α2C AVN101->α2C H1 H1 AVN101->H1 Modulation of\nNeurotransmitter Release Modulation of Neurotransmitter Release 5-HT7->Modulation of\nNeurotransmitter Release Regulation of\nNeuronal Excitability Regulation of Neuronal Excitability 5-HT7->Regulation of\nNeuronal Excitability 5-HT6->Modulation of\nNeurotransmitter Release 5-HT6->Regulation of\nNeuronal Excitability 5-HT2A->Modulation of\nNeurotransmitter Release 5-HT2A->Regulation of\nNeuronal Excitability 5-HT2C->Modulation of\nNeurotransmitter Release 5-HT2C->Regulation of\nNeuronal Excitability α2A->Modulation of\nNeurotransmitter Release α2A->Regulation of\nNeuronal Excitability α2B->Modulation of\nNeurotransmitter Release α2B->Regulation of\nNeuronal Excitability α2C->Modulation of\nNeurotransmitter Release α2C->Regulation of\nNeuronal Excitability H1->Modulation of\nNeurotransmitter Release H1->Regulation of\nNeuronal Excitability Synaptic Plasticity\n(LTP/LTD) Synaptic Plasticity (LTP/LTD) Modulation of\nNeurotransmitter Release->Synaptic Plasticity\n(LTP/LTD) Regulation of\nNeuronal Excitability->Synaptic Plasticity\n(LTP/LTD) Gene Expression\nChanges Gene Expression Changes Synaptic Plasticity\n(LTP/LTD)->Gene Expression\nChanges Improved Learning\n& Memory Improved Learning & Memory Gene Expression\nChanges->Improved Learning\n& Memory Anxiolytic Effects Anxiolytic Effects Gene Expression\nChanges->Anxiolytic Effects Antidepressant Effects Antidepressant Effects Gene Expression\nChanges->Antidepressant Effects

AVN-101 Multi-Target Mechanism of Action
Experimental Protocol: Passive Avoidance Test

The passive avoidance test is a fear-aggravated test used to evaluate learning and memory. In this test, rodents learn to avoid an environment in which an aversive stimulus (e.g., a mild electric shock) was previously delivered.

Objective: To assess the efficacy of this compound in preventing scopolamine-induced memory impairment in mice.

Materials:

  • This compound

  • Scopolamine hydrochloride

  • Saline solution (0.9% NaCl)

  • Passive avoidance apparatus (e.g., step-through or step-down model)

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) injection

Animal Model:

  • Male CD-1 or C57BL/6 mice (8-12 weeks old)

  • Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Allow at least one week of acclimatization before the start of the experiment.

Experimental Design and Procedure:

The experiment consists of two phases: a training (acquisition) phase and a testing (retention) phase, typically separated by 24 hours.

Passive_Avoidance_Test_Workflow cluster_prep Preparation Phase (Day 0) cluster_training Training Phase (Day 1) cluster_testing Testing Phase (Day 2) cluster_analysis Data Analysis A Acclimatize mice to handling and environment B Prepare drug solutions: AVN-101, Scopolamine, Saline A->B C Randomize mice into experimental groups B->C D Administer AVN-101 (i.p.) (e.g., 0.05 mg/kg) C->D E Administer Scopolamine (i.p.) (30 min post-AVN-101) D->E F Place mouse in light compartment of apparatus E->F G Allow mouse to enter dark compartment (measure latency) F->G H Deliver mild foot shock upon entry G->H I Return mouse to home cage H->I J Place mouse in light compartment I->J 24 hours K Measure latency to enter dark compartment (retention latency) J->K L End trial after max latency (e.g., 300s) is reached K->L M Record and tabulate retention latencies L->M N Perform statistical analysis (e.g., ANOVA, t-test) M->N

Experimental Workflow for Passive Avoidance Test

Step-by-Step Protocol:

Day 1: Training (Acquisition)

  • Drug Administration:

    • Administer this compound (e.g., 0.05 mg/kg, i.p.) or vehicle (saline) to the respective groups of mice.

    • 30 minutes after the AVN-101/vehicle injection, administer scopolamine hydrochloride (e.g., 1 mg/kg, i.p.) or vehicle to induce amnesia.

    • Allow a 30-minute pre-treatment period before starting the training session.

  • Training Session:

    • Place a mouse in the illuminated compartment of the passive avoidance apparatus.

    • After a brief habituation period (e.g., 60 seconds), open the gate separating the light and dark compartments.

    • Start a timer to measure the latency for the mouse to enter the dark compartment with all four paws (step-through latency).

    • Once the mouse enters the dark compartment, close the gate and deliver a mild, inescapable electric foot shock (e.g., 0.3-0.5 mA for 2 seconds).

    • Immediately after the shock, remove the mouse from the apparatus and return it to its home cage.

    • Clean the apparatus thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.

Day 2: Testing (Retention)

  • Retention Test:

    • Approximately 24 hours after the training session, place the mouse back into the illuminated compartment of the apparatus.

    • After the same habituation period as in the training, open the gate.

    • Measure the latency to enter the dark compartment (retention latency).

    • No foot shock is delivered during the testing phase.

    • A longer latency to enter the dark compartment is indicative of better memory retention of the aversive experience.

    • Set a cut-off time (e.g., 300 seconds) for the trial. If a mouse does not enter the dark compartment within this time, it is assigned the maximum latency score.

Data Presentation and Analysis:

The primary endpoint is the retention latency. The data should be presented in a clear, tabular format for easy comparison between experimental groups.

Experimental GroupTreatmentNMean Retention Latency (s) ± SEM
1Vehicle + Vehicle10Insert Data
2Vehicle + Scopolamine10Insert Data
3AVN-101 (0.05 mg/kg) + Scopolamine10Insert Data

N = number of animals per group; SEM = Standard Error of the Mean

Statistical analysis can be performed using appropriate methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to compare the mean latencies between the different treatment groups. A p-value of <0.05 is typically considered statistically significant.

Expected Outcomes
  • Vehicle + Vehicle Group: These animals are expected to show a long retention latency, indicating normal learning and memory.

  • Vehicle + Scopolamine Group: Scopolamine is expected to induce amnesia, resulting in a significantly shorter retention latency compared to the control group.

  • AVN-101 + Scopolamine Group: If AVN-101 is effective at the tested dose, this group should exhibit a significantly longer retention latency compared to the scopolamine-only group, indicating a reversal of the amnesic effect.

Conclusion

The passive avoidance test is a robust and reliable method for evaluating the effects of this compound on learning and memory. The detailed protocol provided herein offers a standardized approach for researchers to investigate the therapeutic potential of this multi-target compound in models of cognitive impairment. Careful adherence to the experimental design and procedures is crucial for obtaining reproducible and meaningful results.

References

Application Notes and Protocols for Radioligand Binding Assays with AVN-101 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-101 hydrochloride is a potent, orally active, and brain-penetrant multi-target antagonist with high affinity for various serotonin (5-HT), histamine, and adrenergic receptors.[1][2] Its primary activity is as a 5-HT7 receptor antagonist, with a Ki value in the picomolar range.[1][3] This compound also demonstrates significant antagonist activity at 5-HT6, 5-HT2A, and 5-HT2C receptors, as well as histamine H1 and several adrenergic α2 receptors.[1][4] Due to its multi-target profile, AVN-101 is a promising candidate for the treatment of various central nervous system (CNS) disorders, including anxiety, depression, schizophrenia, and Alzheimer's disease.[1][3][5][6]

These application notes provide a detailed protocol for conducting radioligand binding assays to characterize the binding of this compound to its target receptors. The included methodologies are based on standard practices in the field and specific information gathered from studies involving AVN-101.

Data Presentation: Binding Affinity of this compound

The following tables summarize the binding affinities (Ki) of this compound for various G-protein coupled receptors, as determined by competitive radioligand binding assays.

Table 1: Serotonin (5-HT) Receptor Binding Profile of this compound

Receptor SubtypeKi (nM)Radioligand Used
5-HT70.153[3H]LSD (5.5 nM)[3]
5-HT2C1.17Not Specified
5-HT2A1.56[3H]Ketanserin (0.5 nM)[3]
5-HT62.04Not Specified
5-HT2B10.6Not Specified
5-HT5A20.8Not Specified
5-HT1A61Not Specified
5-HT1B720Not Specified

Table 2: Adrenergic Receptor Binding Profile of this compound

Receptor SubtypeKi (nM)
α2A0.41
α2B1.77
α2C3.55
α1B9.4
α1A18.9
α1D30.2

Table 3: Histamine Receptor Binding Profile of this compound

Receptor SubtypeKi (nM)Radioligand Used
H10.58[3H]Pyrilamine (1.2 nM)[7]
H289[125I]Aminopotentidine (0.1 nM)[7]
H3InactiveNot Applicable

Experimental Protocols

This section outlines a general protocol for a competitive radioligand binding assay to determine the affinity of this compound for a target receptor. This protocol should be optimized for each specific receptor and radioligand pair.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific receptor by measuring its ability to displace a known radioligand.

Materials:

  • This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor.

  • Membrane Preparation: A source of the target receptor, typically cell membranes from recombinant cell lines (e.g., CHO or HEK293 cells) overexpressing the receptor, or homogenized tissue from a relevant brain region.

  • Assay Buffer: Buffer composition will be receptor-dependent. A common example is 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[8]

  • Wash Buffer: Ice-cold buffer, often the same as the assay buffer.

  • Non-specific Binding (NSB) Agent: A high concentration of a known, non-radiolabeled ligand for the target receptor to determine non-specific binding.

  • 96-well Filter Plates: With appropriate glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[8]

  • Scintillation Cocktail: For detection of radioactivity.

  • Microplate Scintillation Counter.

  • Filtration Apparatus: A vacuum manifold for 96-well plates.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen membrane preparation on ice.

    • Homogenize the membranes in ice-cold assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Dilute the membrane preparation to the desired concentration in assay buffer. The optimal concentration should be determined empirically for each receptor.

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB) wells: Add assay buffer, the diluted membrane preparation, and the radioligand at a concentration near its Kd.

    • Non-specific Binding (NSB) wells: Add the NSB agent, the diluted membrane preparation, and the radioligand.

    • Competition wells: Add serial dilutions of this compound, the diluted membrane preparation, and the radioligand.

    • The final assay volume is typically 200-250 µL.[8]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[8] Gentle agitation may be required.

  • Filtration:

    • Terminate the incubation by rapid filtration through the pre-soaked filter plate using a vacuum manifold.

    • Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.[8]

  • Radioactivity Counting:

    • Dry the filter plate (e.g., at 50°C for 30 minutes).[8]

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression program (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualizations

The following diagrams illustrate the experimental workflow and the known signaling pathways associated with AVN-101's primary targets.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_avn Prepare AVN-101 Dilutions assay_plate Combine Reagents in 96-well Plate (Membranes, Radioligand, AVN-101/NSB) prep_avn->assay_plate prep_radio Prepare Radioligand Solution prep_radio->assay_plate prep_mem Prepare Receptor Membranes prep_mem->assay_plate incubation Incubate to Reach Equilibrium assay_plate->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki Calculation) counting->analysis

Caption: Experimental Workflow for AVN-101 Radioligand Binding Assay.

signaling_pathways cluster_avn This compound avn101 AVN-101 ht7 5-HT7 avn101->ht7 Antagonist ht2a 5-HT2A avn101->ht2a Antagonist h1 H1 avn101->h1 Antagonist ac Adenylate Cyclase ht7->ac plc Phospholipase C ht2a->plc h1->plc camp cAMP Production ac->camp ip3_dag IP3 / DAG Signaling plc->ip3_dag

Caption: Simplified Signaling Pathways Antagonized by AVN-101.

References

Application Notes and Protocols: ADME and Pharmacokinetic Studies of AVN-101 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic profiles of AVN-101 hydrochloride, a multi-target drug candidate for the treatment of Central Nervous System (CNS) disorders. The included protocols and data are intended to guide researchers in their own investigations of this and similar compounds.

In Vitro ADME Profile

Physicochemical Properties

This compound (2,8-dimethyl-5-penethyl-2,3,4,5-tetra-hydro-1h-pyrido[4,3-B]indole hydrochloride) is an orally available drug candidate with physicochemical characteristics that align well with Lipinski's rule of five, suggesting good potential for drug-likeness.

Receptor Binding Affinity

AVN-101 is a potent antagonist for a range of serotonin (5-HT), histamine, and adrenergic receptors. Its high affinity for the 5-HT7 receptor is a key characteristic.[1][2][3][4]

Table 1: Receptor Binding Affinities (Ki) of this compound

Receptor TargetKi (nM)
5-HT70.153
Histamine H10.58
Adrenergic α2A0.41 - 3.6
Adrenergic α2B0.41 - 3.6
Adrenergic α2C0.41 - 3.6
5-HT2C1.17
5-HT2A1.56
5-HT62.04
5-HT2B10.6
5-HT5A20.8
5-HT1A>30
Histamine H289
Histamine H3Inactive
Stability

Aqueous Stability: this compound demonstrates high stability in aqueous solutions over a 72-hour period at room temperature.

  • Distilled water: 97.03% of the original compound remains.

  • Salt solution (pH 4.0): 98.05% of the original compound remains.

  • Salt solution (pH 7.0): 99.95% of the original compound remains.

  • Physiological solution (pH 7.4): 99.38% of the original compound remains.

Plasma Stability: The stability of this compound varies across species. It is poorly stable in murine plasma, with only 16% of the parent compound remaining after a 30-minute incubation at room temperature.[5] In contrast, it shows greater stability in monkey and human plasma, with 45% and 68% of the compound remaining, respectively, under the same conditions.[5]

Pharmacokinetic Profile

Animal Pharmacokinetics

Pharmacokinetic studies in mice and rats have demonstrated that AVN-101 possesses good oral bioavailability and the ability to penetrate the blood-brain barrier.[1][2]

Table 2: Pharmacokinetic Parameters of AVN-101 in Mice (Intraperitoneal Administration) [1]

Dose (mg/kg)Cmax (ng/mL)Tmax (min)AUC(0-t) (ngmin/mL)AUC(0-∞) (ngmin/mL)T½ (min)
5.0Data not available in search snippetsData not available in search snippetsData not available in search snippetsData not available in search snippetsData not available in search snippets

Note: Specific values for Cmax, Tmax, AUC, and T½ in mice were mentioned to be in a table in the source document but were not available in the provided search results.

Table 3: Pharmacokinetic Parameters and Bioavailability of AVN-101 in Rats [1][6]

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (min)AUC(0-240) (ng*min/mL)Bioavailability (%)
Intravenous (IV)Data not availableData not availableData not availableData not available-
Intraperitoneal (IP)Data not availableData not availableData not availableData not available26.3
Oral (PO)Data not availableData not availableData not availableData not available8.5

Note: Specific dosing information and other pharmacokinetic parameters for rats were not fully detailed in the search results.

Human Pharmacokinetics (Phase I)

Phase I clinical studies have shown that AVN-101 is well-tolerated in humans when administered orally at doses up to 20 mg daily.[1][2][3][4][6][7] It does not significantly impact plasma and urine biochemistry or prolong the QT interval in electrocardiograms, indicating a favorable safety profile.[1][2][3][4][6][7]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol describes a general procedure for determining the binding affinity of a test compound, such as AVN-101, to a target receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT7)

  • Radioligand (e.g., [³H] lysergic acid diethylamide for 5-HT7, [³H] ketanserin for 5-HT2A)[1]

  • Test compound (this compound)

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[8]

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation: Thaw the cell membrane preparation and resuspend it in the assay buffer.[8]

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound (AVN-101).[8][9] Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[8]

  • Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.[8][9]

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.[8]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.[8][9]

In Vivo Pharmacokinetic Study in Mice (General Protocol)

This protocol outlines a general workflow for assessing the pharmacokinetic properties of a compound like AVN-101 in a murine model.

Materials:

  • Test compound (this compound)

  • Dosing vehicle

  • Mice (e.g., BALB/c)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer this compound to mice via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection).[2]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-dosing. Blood can be collected via methods such as submandibular vein puncture or retro-orbital bleeding.[10]

  • Plasma Preparation: Process the collected blood samples to obtain plasma by centrifugation.[2]

  • Sample Analysis: Quantify the concentration of AVN-101 in the plasma samples using a validated analytical method, typically LC-MS/MS.[2][6]

  • Pharmacokinetic Analysis: Plot the plasma concentration-time data and calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (T½), and bioavailability using appropriate software.

Visualizations

Signaling Pathway Diagram

AVN101_Signaling_Pathways cluster_AVN101 This compound cluster_GPCR G-Protein Coupled Receptors cluster_Signaling Downstream Signaling AVN101 AVN-101 HTR7 5-HT7 AVN101->HTR7 HTR2A 5-HT2A AVN101->HTR2A HRH1 H1 AVN101->HRH1 ADRA2A α2A AVN101->ADRA2A Gs Gs HTR7->Gs Gq11 Gq11 HRH1->Gq11 PLC PLC Gq11->PLC AC Adenylyl Cyclase Gs->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKA PKA cAMP->PKA

Caption: Simplified signaling pathways antagonized by AVN-101.

Experimental Workflow Diagram

PK_Workflow cluster_Dosing Dosing cluster_Sampling Sampling cluster_Processing Sample Processing cluster_Analysis Analysis cluster_Data Data Interpretation Dosing Compound Administration (Oral, IP, IV) Blood_Collection Serial Blood Collection (Timed Intervals) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation LC_MS_Analysis LC-MS/MS Analysis Plasma_Separation->LC_MS_Analysis PK_Parameters Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, T½) LC_MS_Analysis->PK_Parameters

Caption: General workflow for an in vivo pharmacokinetic study.

References

Troubleshooting & Optimization

AVN-101 hydrochloride solubility in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of AVN-101 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: The solubility of this compound has been determined in dimethyl sulfoxide (DMSO) and ethanol. The quantitative data is summarized in the table below.

Q2: I am having trouble dissolving this compound. What are some common reasons for this?

A2: Several factors can affect the dissolution of this compound. Ensure that you are using a high-purity solvent, as contaminants can interfere with solubility. Verify the accuracy of your measurements for both the compound and the solvent. Gentle heating and vortexing, as outlined in the experimental protocol, can also aid in dissolution. If solubility issues persist, consider preparing a more dilute stock solution.

Q3: Can I store this compound solutions for later use?

A3: For optimal results, it is recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, it is advisable to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. However, the long-term stability of this compound in solution has not been extensively reported, so fresh preparation is the best practice.

Data Presentation

Solubility of this compound
SolventSolubility
Dimethyl Sulfoxide (DMSO)5 mg/mL[1]
Ethanol1 mg/mL[1]

Experimental Protocols

Protocol for Dissolving this compound

This protocol outlines the steps for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO) or Ethanol (≥99.5% purity)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath or heating block (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Adding the Solvent: Using a calibrated micropipette, add the appropriate volume of DMSO or ethanol to achieve the desired concentration. Refer to the solubility table for maximum concentrations.

  • Dissolution:

    • Cap the tube or vial securely.

    • Vortex the mixture for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

  • Gentle Heating (Optional): If the compound does not fully dissolve at room temperature, you may warm the solution to 37°C for a short period (5-10 minutes) using a water bath or heating block. Vortex again after heating.

  • Sterile Filtration (Optional): For cell-based assays, it is recommended to sterile filter the solution through a 0.22 µm syringe filter to remove any potential microbial contaminants.

  • Storage: Use the freshly prepared solution immediately. If short-term storage is required, store at -20°C.

Mandatory Visualizations

Signaling Pathways of AVN-101

AVN-101 is a multi-target antagonist, primarily affecting serotonin (5-HT), adrenergic, and histamine receptors.[1][2][3][4][5] The following diagram illustrates its inhibitory action on these signaling pathways.

AVN101_Signaling_Pathway cluster_avn101 AVN-101 Action cluster_receptors Receptor Targets cluster_downstream Downstream Signaling AVN101 AVN-101 HTR7 5-HT7 Receptor AVN101->HTR7 HTR6 5-HT6 Receptor AVN101->HTR6 HTR2A 5-HT2A Receptor AVN101->HTR2A ADRA2 α2-Adrenergic Receptor AVN101->ADRA2 H1R H1 Receptor AVN101->H1R G_Protein G-Protein Activation HTR7->G_Protein HTR6->G_Protein HTR2A->G_Protein ADRA2->G_Protein H1R->G_Protein Second_Messenger Second Messenger Production (e.g., cAMP, IP3, DAG) G_Protein->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Antagonistic action of AVN-101 on multiple receptor pathways.

Experimental Workflow for Preparing this compound Stock Solution

The following diagram outlines the logical steps for preparing a stock solution of this compound.

Experimental_Workflow start Start weigh Weigh AVN-101 HCl start->weigh add_solvent Add DMSO or Ethanol weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_solubility Visually Inspect Solution dissolve->check_solubility optional_heat Gentle Warming (37°C) check_solubility->optional_heat Not Fully Dissolved optional_filter Sterile Filter (0.22 µm) check_solubility->optional_filter Fully Dissolved re_vortex Vortex Again optional_heat->re_vortex re_vortex->check_solubility end Solution Ready for Use optional_filter->end

Caption: Workflow for preparing this compound stock solutions.

References

Technical Support Center: AVN-101 Hydrochloride Plasma Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of AVN-101 hydrochloride degradation in plasma samples during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in plasma a concern?

A1: this compound is a multi-target receptor antagonist with potential therapeutic applications in central nervous system (CNS) disorders.[1][2] Its stability in plasma is a critical factor for obtaining accurate pharmacokinetic and pharmacodynamic data. The compound has shown significant degradation in plasma, particularly from murine species, which can lead to underestimation of its exposure and potentially misleading experimental outcomes.[1][3]

Q2: How does the stability of AVN-101 differ across species?

A2: AVN-101 exhibits notable species-dependent stability in plasma. It is poorly stable in mouse plasma, with a significant reduction in the parent compound observed within 30 minutes at room temperature.[1][3] Conversely, it demonstrates better stability in monkey and human plasma, although degradation is still a factor to consider.[1][3]

Q3: What are the primary causes of AVN-101 degradation in plasma?

A3: While the exact degradation pathway has not been fully elucidated in the public domain, the instability of AVN-101 in plasma is likely due to enzymatic activity.[4][5][6] Plasma contains various enzymes, such as esterases and proteases, that can metabolize drug molecules.[4][5][6] Given that AVN-101 is an indole derivative, enzymatic oxidation or hydrolysis of the indole ring system is a probable degradation route.

Q4: Can the storage conditions of this compound stock solutions affect its stability in plasma assays?

A4: Yes, the handling and storage of this compound stock solutions are crucial. For long-term storage (months to years), it is recommended to store the compound as a solid at -20°C in a dry, dark environment.[7] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Improper storage can lead to degradation of the stock material, which will in turn affect the accuracy of your plasma stability experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of AVN-101 in plasma.

Problem 1: High variability in AVN-101 concentration in replicate plasma samples.

Possible Cause Troubleshooting Step
Inconsistent sample handling: Ensure uniform and rapid processing of all plasma samples.[8][9] This includes consistent timing for centrifugation, separation, and addition of stabilizers.
Temperature fluctuations: Maintain a consistent and low temperature throughout the sample handling process.[10] Collect blood samples on ice and process them in a pre-chilled centrifuge.
Variable enzyme activity between aliquots: Thoroughly mix plasma samples before aliquoting to ensure homogeneity.
Inadequate mixing with anticoagulant: Immediately after blood collection, gently invert tubes containing anticoagulant at least ten times to ensure proper mixing and prevent clotting.[11]

Problem 2: Rapid and significant loss of AVN-101 in plasma, even with immediate processing.

Possible Cause Troubleshooting Step
High enzymatic activity in the plasma lot: Screen different lots of plasma for lower enzymatic activity. Consider using plasma from a different supplier.
Inherent instability of AVN-101 in the specific species' plasma: This is particularly relevant for murine plasma.[1][3] Implement stabilization strategies such as adding enzyme inhibitors immediately upon blood collection.
Sub-optimal pH: The pH of plasma can influence both enzymatic and chemical degradation.[10] Consider adjusting the pH of the plasma to a more acidic range (e.g., pH 5-6) by adding a small volume of a suitable buffer like citrate or phosphate buffer, though care must be taken to avoid protein precipitation.

Problem 3: Inconsistent results when using enzyme inhibitors.

Possible Cause Troubleshooting Step
Inappropriate inhibitor selection: The choice of enzyme inhibitor should be tailored to the suspected degradation pathway. For suspected esterase activity, consider inhibitors like sodium fluoride (NaF), phenylmethylsulfonyl fluoride (PMSF), or bis(4-nitrophenyl) phosphate (BNPP). A screening of different inhibitors may be necessary.
Insufficient inhibitor concentration: Optimize the concentration of the chosen inhibitor. It is recommended to test a range of concentrations to find the most effective one without interfering with the analytical method.
Inhibitor instability or improper storage: Prepare fresh solutions of enzyme inhibitors and store them according to the manufacturer's recommendations.
Timing of inhibitor addition: Add the enzyme inhibitor to the collection tubes before blood collection to ensure immediate inactivation of plasma enzymes.

Quantitative Data Summary

The stability of this compound in plasma from different species after a 30-minute incubation at room temperature is summarized below.

SpeciesResidual AVN-101 (%)Reference
Mouse16%[1][3]
Monkey45%[1][3]
Human68%[1][3]

Experimental Protocols

Protocol 1: Assessment of AVN-101 Stability in Plasma

This protocol outlines a standard procedure to determine the in vitro stability of AVN-101 in plasma.

Materials:

  • This compound

  • Control plasma (e.g., human, mouse, rat) with anticoagulant (e.g., K2EDTA)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Internal standard (IS) solution (a structurally similar compound not present in the plasma)

  • 96-well plates

  • Incubator set to 37°C

  • LC-MS/MS system

Procedure:

  • Prepare AVN-101 Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the stock solution with ACN to a suitable working concentration (e.g., 100 µM).

  • Incubation: a. Pre-warm the plasma to 37°C. b. Spike the plasma with the AVN-101 working solution to a final concentration of 1 µM (ensure the final DMSO concentration is less than 0.1%). c. At various time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new well.

  • Reaction Termination: Immediately stop the reaction by adding 3 volumes of ice-cold ACN containing the internal standard.

  • Sample Processing: a. Vortex the samples and centrifuge at 4000 rpm for 10 minutes to precipitate proteins. b. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining AVN-101 concentration using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of AVN-101 remaining at each time point relative to the 0-minute time point. Determine the half-life (t½) by plotting the natural logarithm of the percentage remaining against time.

Protocol 2: Screening of Enzyme Inhibitors for AVN-101 Stabilization

This protocol is designed to identify effective enzyme inhibitors to prevent AVN-101 degradation in plasma.

Materials:

  • This compound

  • Plasma (from the species of interest)

  • A panel of enzyme inhibitors (e.g., NaF, PMSF, BNPP, and a cocktail of inhibitors)

  • Other materials as listed in Protocol 1

Procedure:

  • Prepare Inhibitor Stock Solutions: Prepare stock solutions of each inhibitor at appropriate concentrations in a suitable solvent (e.g., water, ethanol, or DMSO).

  • Pre-incubation with Inhibitors: a. Aliquot the plasma into different tubes. b. Add each inhibitor or inhibitor cocktail to the plasma at various final concentrations. c. Pre-incubate the plasma with the inhibitors for 15 minutes at 37°C.

  • AVN-101 Incubation: a. Spike the inhibitor-treated plasma with AVN-101 as described in Protocol 1. b. Incubate at 37°C and collect samples at different time points.

  • Sample Processing and Analysis: Follow the steps for reaction termination, sample processing, and LC-MS/MS analysis as outlined in Protocol 1.

  • Data Analysis: Compare the stability of AVN-101 in the presence of different inhibitors to the control (no inhibitor). Select the inhibitor and concentration that provides the most significant stabilization.

Visualizations

Hypothesized Degradation Pathway of AVN-101

G Hypothesized Enzymatic Degradation of AVN-101 AVN101 AVN-101 (Indole Derivative) Metabolites Metabolites (e.g., Hydroxylated or Cleaved Products) AVN101->Metabolites Enzymatic Degradation PlasmaEnzymes Plasma Enzymes (e.g., Esterases, Oxidases) PlasmaEnzymes->Metabolites

Caption: A simplified diagram illustrating the potential enzymatic degradation of AVN-101 in plasma.

Experimental Workflow for AVN-101 Plasma Stability Assay

G Workflow for AVN-101 Plasma Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation spike Spike AVN-101 into Plasma incubate Incubate at 37°C spike->incubate terminate Terminate Reaction (Add ACN + IS) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate % Remaining and Half-life analyze->calculate

Caption: A flowchart outlining the key steps in the experimental workflow for assessing the plasma stability of AVN-101.

Troubleshooting Logic for AVN-101 Degradation

G Troubleshooting Logic for AVN-101 Degradation start High AVN-101 Degradation Observed check_temp Check Temperature Control (On Ice, Chilled Centrifuge) start->check_temp check_handling Review Sample Handling (Timing, Mixing) start->check_handling use_inhibitors Implement Enzyme Inhibitors (e.g., NaF, PMSF) check_temp->use_inhibitors If Temp is OK check_handling->use_inhibitors If Handling is OK optimize_inhibitors Optimize Inhibitor (Type and Concentration) use_inhibitors->optimize_inhibitors adjust_ph Consider pH Adjustment optimize_inhibitors->adjust_ph If still unstable end Improved Stability optimize_inhibitors->end If stable adjust_ph->end

Caption: A decision-making diagram for troubleshooting excessive degradation of AVN-101 in plasma samples.

References

Technical Support Center: AVN-101 Hydrochloride and Adrenergic Receptor Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of AVN-101 hydrochloride on adrenergic receptors. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental evaluation.

Data Presentation: this compound Binding Affinities for Adrenergic Receptors

The following table summarizes the known binding affinities (Ki) of this compound for various human adrenergic receptor subtypes. This data is critical for designing experiments and interpreting results related to the off-target profile of the compound.

Adrenergic Receptor SubtypeBinding Affinity (Ki) [nM]
Alpha-1 (α₁) Subtypes
α₁ₐ18.9[1]
α₁ᵦ18.9[1]
α₁ₔ30.2[1]
Alpha-2 (α₂) Subtypes
α₂ₐ0.41 - 3.6[1][2][3]
α₂ᵦ0.41 - 3.6[1][2][3]
α₂𝒸0.41 - 3.6[1][2][3]

Note: Data for β-adrenergic receptors is not currently available in the public domain.

Experimental Protocols and Methodologies

Detailed methodologies for key experiments are provided below to assist in the accurate assessment of AVN-101's interaction with adrenergic receptors.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of AVN-101 to adrenergic receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of AVN-101 for α₁ and α₂-adrenergic receptor subtypes.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the human adrenergic receptor subtype of interest (e.g., from HEK293 or CHO cells).

  • Radioligands:

    • For α₁ₐ, α₁ᵦ, α₁ₔ receptors: [³H]-Prazosin.

    • For α₂ₐ, α₂ᵦ, α₂𝒸 receptors: [³H]-Rauwolscine.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the respective receptor (e.g., phentolamine for α receptors).

  • This compound: A stock solution of known concentration.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters and Filtration Apparatus .

Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and a range of concentrations of AVN-101.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the AVN-101 concentration. Use non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays (cAMP Measurement)

Functional assays are crucial to determine whether AVN-101 acts as an agonist, antagonist, or inverse agonist at adrenergic receptors.

Objective: To assess the functional effect of AVN-101 on Gαi-coupled α₂-adrenergic receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

  • Cell Line: A suitable cell line stably expressing the human α₂-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Agonist: A known α₂-adrenergic receptor agonist (e.g., clonidine or norepinephrine).

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or bioluminescence-based).

  • This compound: A stock solution of known concentration.

  • Cell Culture Medium and Reagents .

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and grow to an appropriate confluency.

  • Compound Treatment (Antagonist Mode):

    • Pre-incubate the cells with a range of concentrations of AVN-101.

    • Stimulate the cells with a fixed concentration of the α₂-agonist (typically at its EC₅₀ or EC₈₀).

  • Compound Treatment (Agonist Mode):

    • Treat the cells with a range of concentrations of AVN-101 alone.

  • Cell Lysis and cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Antagonist Mode: Plot the cAMP concentration against the logarithm of the AVN-101 concentration to determine the IC₅₀ value.

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the AVN-101 concentration to determine if it elicits a response (EC₅₀).

Mandatory Visualizations

Signaling Pathways of Adrenergic Receptors

The following diagram illustrates the primary signaling pathways for α₁ and α₂-adrenergic receptors.

Adrenergic_Signaling cluster_alpha1 α₁-Adrenergic Receptor Pathway cluster_alpha2 α₂-Adrenergic Receptor Pathway A1 Agonist R1 α₁ Receptor A1->R1 Binds Gq Gq Protein R1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC A2 Agonist R2 α₂ Receptor A2->R2 Binds Gi Gi Protein R2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion Blocked PKA PKA Inactivation cAMP->PKA

Caption: Signaling pathways for α₁ (Gq-coupled) and α₂ (Gi-coupled) adrenergic receptors.

Experimental Workflow for Assessing Off-Target Binding

This diagram outlines the general workflow for a competitive radioligand binding assay.

Binding_Assay_Workflow prep Prepare Receptor Membranes setup Set up Assay Plate: Membranes + Radioligand + AVN-101 (or control) prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC₅₀/Ki) count->analyze

Caption: General workflow for a competitive radioligand binding assay.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the experimental evaluation of AVN-101's effects on adrenergic receptors.

Radioligand Binding Assays

Q1: Why is the specific binding of the radioligand low?

  • A1: Possible Causes & Solutions:

    • Degraded Receptor Preparation: Ensure that membrane preparations have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles.

    • Inactive Radioligand: Verify the age and storage conditions of the radioligand. Consider purchasing a fresh batch.

    • Incorrect Assay Buffer: Check the pH and composition of the assay buffer. The presence of appropriate ions (e.g., Mg²⁺) can be critical for receptor conformation and binding.

    • Insufficient Incubation Time: Ensure that the incubation time is sufficient to reach equilibrium. This can be determined through kinetic binding experiments.

Q2: I am observing high non-specific binding. What can I do to reduce it?

  • A2: Possible Causes & Solutions:

    • Radioligand Concentration Too High: Use a radioligand concentration at or below its Kd value.

    • Hydrophobic Interactions: The radioligand or test compound may be sticking to the filters or plate. Consider pre-treating filters with polyethyleneimine (PEI) and including a low concentration of bovine serum albumin (BSA) in the wash buffer.

    • Insufficient Washing: Ensure that the washing steps are adequate to remove unbound radioligand. Increase the number of washes or the volume of wash buffer.

Q3: The results from my competitive binding assay are not reproducible. What should I check?

  • A3: Possible Causes & Solutions:

    • Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of AVN-101.

    • Inconsistent Incubation Times or Temperatures: Maintain consistent incubation conditions across all plates and experiments.

    • Variable Membrane Concentrations: Ensure that the membrane preparation is homogenous and that the same amount of protein is added to each well.

Functional (cAMP) Assays

Q1: I am not seeing a significant decrease in cAMP levels after stimulating the α₂-receptors with a known agonist.

  • A1: Possible Causes & Solutions:

    • Low Receptor Expression: Verify the expression level of the α₂-receptor in your cell line.

    • Cell Health: Ensure that the cells are healthy and not over-confluent, as this can affect signaling.

    • Agonist Potency: Confirm the potency of your agonist stock. It may have degraded over time.

    • Assay Sensitivity: The chosen cAMP assay kit may not be sensitive enough to detect the change in cAMP levels. Consider a more sensitive assay format.

Q2: When I test AVN-101 in antagonist mode, the IC₅₀ value varies between experiments.

  • A2: Possible Causes & Solutions:

    • Inconsistent Agonist Concentration: The IC₅₀ of an antagonist is dependent on the concentration of the agonist used. Ensure that the agonist concentration is consistent across experiments.

    • Pre-incubation Time: The pre-incubation time with the antagonist can affect the degree of inhibition. Standardize the pre-incubation time.

    • Compound Solubility: At higher concentrations, AVN-101 may have solubility issues. Visually inspect the wells for any precipitation.

Q3: Does AVN-101 have any agonist activity at α₂-adrenergic receptors?

  • A3: Based on available data, AVN-101 is expected to act as an antagonist at α₂-adrenergic receptors, meaning it will block the action of agonists but not activate the receptor itself. To confirm this, you should run the experiment in agonist mode (i.e., with AVN-101 alone) and observe if there is a change in cAMP levels. No change would confirm its antagonist nature.

References

interpreting AVN-101 hydrochloride multi-target binding data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with AVN-101 hydrochloride. Here you will find multi-target binding data, experimental protocols, and answers to frequently asked questions to facilitate your research.

Multi-Target Binding Affinity of this compound

This compound is a multi-modal receptor antagonist with high affinity for a range of serotonin (5-HT), histamine, and adrenergic receptors.[1][2][3][4] The compound is a potent 5-HT7 receptor antagonist.[1][2][3] It also demonstrates significant affinity for several other 5-HT receptor subtypes, including 5-HT2A, 5-HT2C, and 5-HT6.[5][6][7] Furthermore, this compound interacts with histamine H1 and various adrenergic α2 receptors.[1][2][3]

The binding affinities (Ki) of this compound for its primary targets are summarized in the table below. This data is crucial for interpreting experimental results and understanding the compound's polypharmacological profile.

Target ReceptorKi Value
Serotonin Receptors
5-HT7153 pM[1][2][5][6][7]
5-HT2C1.17 nM[2][5][6][7]
5-HT2A1.56 nM[2][5][6][7]
5-HT62.04 nM[2][5][6][7]
5-HT2B10.6 nM[2]
5-HT5A20.8 nM[2]
5-HT1A>30 nM[2]
Histamine Receptors
H10.58 nM[1][2][3][5][7]
H289 nM[2][5][7]
H3Inactive[5][7]
Adrenergic Receptors
α2A0.41 nM[1][2][3]
α2B1.77 nM[8]
α2C3.55 nM[8]

Experimental Protocols

The binding affinity of this compound is typically determined using competitive radioligand binding assays. While specific laboratory protocols may vary, the general methodology is outlined below.

General Radioligand Binding Assay Protocol

This protocol provides a general workflow for determining the binding affinity of this compound for a specific receptor.

G prep Prepare cell membranes or recombinant proteins expressing the target receptor. radioligand Select a suitable radiolabeled ligand with high affinity and specificity for the target receptor. prep->radioligand Next Step incubation Incubate the membranes/proteins with a fixed concentration of the radioligand and varying concentrations of this compound. radioligand->incubation Next Step separation Separate bound from free radioligand via rapid filtration. incubation->separation Next Step quantification Quantify the amount of bound radioactivity using liquid scintillation counting. separation->quantification Next Step analysis Analyze the data using non-linear regression to determine the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation. quantification->analysis Final Step G cluster_5HT Serotonin Receptor Pathways cluster_Hist Histamine Receptor Pathway cluster_Adr Adrenergic Receptor Pathway cluster_downstream Downstream Effects AVN101 AVN-101 HT7 5-HT7 AVN101->HT7 Antagonist HT2A 5-HT2A AVN101->HT2A Antagonist HT2C 5-HT2C AVN101->HT2C Antagonist HT6 5-HT6 AVN101->HT6 Antagonist H1 H1 AVN101->H1 Antagonist Alpha2 α2-Adrenergic AVN101->Alpha2 Antagonist cAMP_inc ↑ cAMP HT7->cAMP_inc IP3_DAG ↑ IP3/DAG HT2A->IP3_DAG HT2C->IP3_DAG HT6->cAMP_inc H1->IP3_DAG cAMP_dec ↓ cAMP Alpha2->cAMP_dec Ca_inc ↑ Intracellular Ca2+ IP3_DAG->Ca_inc

References

improving AVN-101 hydrochloride brain-blood barrier permeability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AVN-101 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the blood-brain barrier (BBB) permeability of AVN-101.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a multi-target receptor antagonist developed for the treatment of central nervous system (CNS) disorders.[1][2][3] It exhibits high affinity for several receptor types, primarily acting as a potent antagonist at:

  • Serotonin receptors: 5-HT7, 5-HT6, 5-HT2A, and 5-HT2C[1][2][3]

  • Histamine receptors: H1[1][2][3]

  • Adrenergic receptors: α2A, α2B, and α2C[1][2][3]

Its multi-modal activity is being explored for therapeutic potential in conditions such as Alzheimer's disease, anxiety, and depression.[1][2]

Q2: What is the reported blood-brain barrier (BBB) permeability of AVN-101?

Preclinical studies indicate that AVN-101 has "facilitated brain-blood barrier permeability".[1][2][3] In vitro studies using Caco-2 cell monolayers, a common model for predicting intestinal and BBB permeability, have shown that AVN-101 has high permeability.[2]

Q3: Is AVN-101 a substrate for P-glycoprotein (P-gp) or other efflux pumps?

Based on in vitro Caco-2 permeability assays, AVN-101 is not considered to be a significant substrate for the P-glycoprotein (P-gp) efflux pump.[2] The bidirectional transport of AVN-101 across the Caco-2 monolayer showed a low asymmetry ratio of 1.1, suggesting that active efflux is not a major limiting factor for its permeability.[2]

Troubleshooting Guide

This guide addresses potential issues you may encounter during your experiments aimed at evaluating or improving the BBB permeability of AVN-101.

Issue 1: Lower than expected brain concentrations of AVN-101 in in vivo studies.

If your in vivo experiments in rodent models show lower brain-to-plasma concentration ratios than anticipated, consider the following factors:

  • Experimental Protocol Variability: Ensure your experimental protocol is consistent and robust. Factors such as the route of administration, vehicle used, and timing of sample collection can significantly impact results.

  • Metabolic Stability: AVN-101 may be subject to metabolism in the liver or at the BBB itself. Assess the metabolic stability of AVN-101 in liver microsomes and brain homogenates from the species you are using.

  • Plasma Protein Binding: High plasma protein binding can limit the fraction of free drug available to cross the BBB. Determine the plasma protein binding of AVN-101 in your experimental model.

Issue 2: Inconsistent results in in vitro BBB models (e.g., PAMPA, Caco-2, MDCK).

Discrepancies in in vitro permeability data can arise from several sources:

  • Cell Monolayer Integrity: The integrity of the cell monolayer is critical for accurate permeability assessment. Regularly validate the integrity using transepithelial electrical resistance (TEER) measurements and the permeability of a known low-permeability marker (e.g., lucifer yellow or mannitol).

  • Assay Conditions: Factors such as buffer pH, incubation time, and the presence of serum proteins can influence permeability results. Standardize these conditions across all experiments.

  • Efflux Transporter Expression: While AVN-101 is not reported to be a strong P-gp substrate, the expression levels of various efflux transporters can differ between in vitro models and even between different passages of the same cell line. Characterize the expression of key transporters (P-gp, BCRP, MRPs) in your cell model.

Issue 3: Difficulty in formulating AVN-101 for in vivo administration.

The physicochemical properties of this compound may present formulation challenges.

  • Solubility: Determine the solubility of AVN-101 in various pharmaceutically acceptable vehicles. The use of co-solvents, cyclodextrins, or lipid-based formulations can enhance solubility.

  • Stability: Assess the stability of AVN-101 in your chosen formulation under storage and experimental conditions.

Data Presentation

The following tables summarize key in vitro and in vivo data related to the BBB permeability of AVN-101.

Table 1: In Vitro Permeability of AVN-101 in Caco-2 Cells [2]

ParameterValueInterpretation
Apparent Permeability (Papp) A → B High (Specific value not provided in abstract)High potential for passive diffusion across biological membranes.
Apparent Permeability (Papp) B → A High (Specific value not provided in abstract)
Asymmetry Ratio (Papp B→A / Papp A→B) 1.1Indicates that AVN-101 is likely not a substrate for major efflux pumps like P-gp.

Table 2: In Vivo Biodistribution of AVN-101 in Rats [4]

OrganConcentration (µg/g or µg/mL) - Oral AdministrationConcentration (µg/g or µg/mL) - Intravenous Administration
Brain Data not available in abstractData not available in abstract
Blood Data not available in abstractData not available in abstract
Liver Data not available in abstractData not available in abstract
Heart Data not available in abstractData not available in abstract
Lungs Data not available in abstractData not available in abstract
Spleen Data not available in abstractData not available in abstract
Kidneys Data not available in abstractData not available in abstract

(Note: The specific concentration values from the biodistribution study were not available in the provided search results. Researchers should refer to the full publication for detailed quantitative data.)

Experimental Protocols

1. Caco-2 Permeability Assay

This protocol provides a general framework for assessing the bidirectional permeability of a compound like AVN-101 across a Caco-2 cell monolayer.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment: Before the permeability experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like lucifer yellow.

  • Permeability Measurement (Apical to Basolateral - A→B):

    • The test compound (AVN-101) is added to the apical (donor) chamber.

    • At specified time intervals, samples are taken from the basolateral (receiver) chamber.

    • The concentration of the compound in the samples is quantified using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Measurement (Basolateral to Apical - B→A):

    • The test compound is added to the basolateral (donor) chamber.

    • At specified time intervals, samples are taken from the apical (receiver) chamber.

    • The concentration of the compound is quantified.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B→A / Papp A→B) is then determined to assess the potential involvement of active efflux transporters.

2. In Vivo Brain Penetration Study (Rodent Model)

This protocol outlines a general procedure for determining the brain-to-plasma concentration ratio (Kp) of AVN-101.

  • Animal Dosing: A cohort of rodents (e.g., rats or mice) is administered AVN-101 via the desired route (e.g., oral gavage or intravenous injection).

  • Sample Collection: At predetermined time points after dosing, animals are euthanized, and blood and brain tissue are collected.

  • Sample Processing:

    • Blood is processed to obtain plasma.

    • Brain tissue is homogenized.

  • Compound Quantification: The concentration of AVN-101 in plasma and brain homogenate is determined using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: The brain-to-plasma concentration ratio (Kp = C_brain / C_plasma) is calculated for each time point. To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in plasma (fu,p) and brain tissue (fu,brain) needs to be determined experimentally (e.g., via equilibrium dialysis). Kp,uu is then calculated as Kp * (fu,p / fu,brain).

Visualizations

The following diagrams illustrate the key signaling pathways associated with the receptors targeted by AVN-101, a general workflow for assessing BBB permeability, and a troubleshooting decision tree.

G cluster_5HT7 5-HT7 Receptor Signaling cluster_H1 H1 Receptor Signaling cluster_alpha2 α2-Adrenergic Receptor Signaling AVN101_5HT7 AVN-101 Receptor5HT7 5-HT7 Receptor AVN101_5HT7->Receptor5HT7 Antagonist Gs Gαs Receptor5HT7->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Activates CREB CREB ERK->CREB Phosphorylates AVN101_H1 AVN-101 ReceptorH1 H1 Receptor AVN101_H1->ReceptorH1 Antagonist Gq Gαq ReceptorH1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates Ca2->PKC Activates AVN101_alpha2 AVN-101 ReceptorAlpha2 α2-Adrenergic Receptor AVN101_alpha2->ReceptorAlpha2 Antagonist Gi Gαi ReceptorAlpha2->Gi Activates AC_alpha2 Adenylate Cyclase Gi->AC_alpha2 Inhibits cAMP_alpha2 cAMP AC_alpha2->cAMP_alpha2 Decreases

Caption: Signaling pathways antagonized by AVN-101.

G cluster_workflow Experimental Workflow for BBB Permeability Assessment start Start: Compound of Interest (AVN-101) in_vitro In Vitro BBB Models (PAMPA, Caco-2, MDCK) start->in_vitro data_analysis Data Analysis (Papp, Kp, Kp,uu) in_vitro->data_analysis in_vivo In Vivo Studies (Rodent Models) in_vivo->data_analysis Refine Model data_analysis->in_vivo conclusion Conclusion on BBB Permeability data_analysis->conclusion Consistent Results troubleshoot Troubleshoot Experiment data_analysis->troubleshoot Inconsistent Results troubleshoot->in_vitro Optimize Protocol

Caption: General workflow for assessing BBB permeability.

G cluster_troubleshooting Troubleshooting Low Brain Penetration of AVN-101 start Low Brain Concentration Observed check_protocol Review In Vivo Protocol (Dosing, Vehicle, Sampling) start->check_protocol check_in_vitro Re-evaluate In Vitro Data (Papp, Efflux Ratio) check_protocol->check_in_vitro low_papp Low Papp in vitro? check_in_vitro->low_papp high_efflux High Efflux Ratio in vitro? low_papp->high_efflux No formulation Optimize Formulation (Solubility, Stability) low_papp->formulation Yes metabolism Assess Metabolic Stability (Microsomes, S9 Fraction) high_efflux->metabolism Yes (Investigate specific transporters) high_efflux->metabolism No ppb Determine Plasma Protein Binding metabolism->ppb ppb->formulation structural_mod Consider Structural Modification formulation->structural_mod

Caption: Troubleshooting decision tree for low brain penetration.

References

AVN-101 Hydrochloride: A Technical Guide to Stock Solution Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of AVN-101 hydrochloride stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent with a high solubility of up to 125 mg/mL, though sonication may be required.[1] It is also soluble in Dimethylformamide (DMF) at 10 mg/mL and to a lesser extent in Ethanol at 1 mg/mL.[2] For in vitro experiments, it is crucial to use freshly opened, anhydrous DMSO to ensure maximum solubility.[1]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For long-term storage, it is recommended to store aliquots of the stock solution at -80°C, which should remain stable for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] It is critical to store the solutions in sealed containers, away from moisture, to prevent degradation.[1]

Q3: Can I freeze and thaw the stock solution multiple times?

A3: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to product inactivation. Once the stock solution is prepared, it should be aliquoted into single-use volumes to minimize degradation.[1]

Q4: Is this compound stable in aqueous solutions?

A4: Information regarding the long-term stability of this compound in aqueous solutions is limited. For experimental purposes, it is best to prepare fresh dilutions in your aqueous buffer from the frozen organic stock solution immediately before use.

Q5: What are the primary safety precautions when handling this compound?

A5: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. In case of contact with skin or eyes, wash the affected area thoroughly with water. If inhaled, move to fresh air. If swallowed, rinse your mouth with water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound.

Table 1: Solubility Data

SolventSolubilityReference
DMSO125 mg/mL (with sonication)[1]
DMF10 mg/mL[2]
Ethanol1 mg/mL[2]

Table 2: Stock Solution Storage Stability

Storage TemperatureDurationConditionsReference
-80°C6 monthsSealed, away from moisture[1]
-20°C1 monthSealed, away from moisture[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 340.89 g/mol .[1] To prepare a 10 mM stock solution, you would dissolve 3.41 mg in 1 mL of DMSO.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a brief period to aid dissolution.[1]

  • Aliquoting: Dispense the stock solution into single-use, light-protected aliquots in sterile cryovials.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in the stock solution upon storage. The concentration may be too high for the storage temperature, or the solvent may have absorbed moisture.Warm the solution to room temperature and vortex. If the precipitate does not redissolve, sonication may be necessary. Ensure you are using anhydrous DMSO and that vials are sealed tightly. Consider preparing a slightly lower concentration stock solution.
Inconsistent experimental results. Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles.Always use freshly thawed, single-use aliquots. Avoid using a stock solution that has been stored for longer than the recommended duration.
Compound is not fully dissolving in the solvent. The concentration is above the solubility limit, or the solvent quality is poor.Use a higher quality, anhydrous solvent.[1] Try gentle warming or sonication to aid dissolution. If the compound still does not dissolve, you may need to prepare a less concentrated stock solution.

Signaling Pathway and Experimental Workflow

AVN-101 is a potent antagonist of the 5-HT7 receptor.[1] The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets to influence neuronal function.[3]

5-HT7_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling AVN-101 AVN-101 5-HT7R 5-HT7 Receptor AVN-101->5-HT7R Antagonizes Gs Gs Protein 5-HT7R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Caption: 5-HT7 Receptor Signaling Pathway Antagonized by AVN-101.

The following diagram illustrates the general workflow for preparing and using this compound stock solutions in a typical in vitro experiment.

Experimental_Workflow Start Start Weigh Weigh AVN-101 Hydrochloride Powder Start->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex Vortex/Sonicate until Dissolved Dissolve->Vortex Aliquot Aliquot into Single-Use Vials Vortex->Aliquot Store Store at -80°C or -20°C Aliquot->Store Thaw Thaw a Single Aliquot Store->Thaw Dilute Prepare Working Dilution in Assay Buffer Thaw->Dilute Experiment Perform In Vitro Experiment Dilute->Experiment End End Experiment->End

Caption: Experimental Workflow for this compound Stock Solution.

References

troubleshooting inconsistent results with AVN-101 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AVN-101 hydrochloride.

Troubleshooting Guides

Section 1: Compound Preparation and Handling

Question: I am observing precipitate in my stock solution of this compound. What should I do?

Answer: Precipitate formation can be due to several factors. First, verify the recommended solvent and concentration. This compound has varying solubility in common laboratory solvents. According to product information, it is soluble in DMF (10 mg/ml), DMSO (5 mg/ml), and to a lesser extent, Ethanol (1 mg/ml)[1].

  • Recommended Action:

    • Ensure you are using a high-purity, anhydrous solvent. Freshly opened DMSO is recommended if that is your solvent of choice[2].

    • Gentle warming and vortexing can help dissolve the compound.

    • If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.

    • For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, away from moisture[3].

Question: My experimental results are inconsistent despite using the same stock solution. What could be the cause?

Answer: Inconsistent results can stem from the stability of this compound in your experimental medium. The compound shows variable stability in plasma from different species. For instance, it is poorly stable in murine plasma, with only 16% of the original compound remaining after a 30-minute incubation at room temperature. In contrast, it is more stable in monkey and human plasma, with 45% and 68% remaining, respectively, under the same conditions[3].

  • Recommended Action:

    • Minimize the time the compound spends in murine plasma before analysis.

    • Prepare fresh dilutions for each experiment.

    • If conducting in vivo studies with mice, consider the short half-life when designing your dosing regimen.

    • Always include control groups to account for any degradation of the compound over the course of the experiment.

Section 2: In Vitro Experiments

Question: I am not observing the expected antagonist activity of this compound in my cell-based assays. Why might this be?

Answer: Several factors could contribute to a lack of expected activity.

  • Concentration: Ensure you are using an appropriate concentration range. It is recommended to start with a concentration 5-10 times the reported Ki or IC50 value for the target receptor to achieve optimal inhibition[2]. Given AVN-101's high potency, particularly at the 5-HT7 receptor (Ki = 153 pM), your working concentration may need to be in the low nanomolar or even picomolar range[3][4][5][6].

  • Cell Type and Receptor Expression: Confirm that your cell line expresses the target receptor at a sufficient level. AVN-101 is a multi-target antagonist, so its effects will depend on the specific receptor profile of your cells[1][3][4][5][6].

  • Experimental Conditions: The optimal incubation time should be determined through a time-course experiment. Also, ensure that the solvent concentration in your final assay volume is not causing non-specific effects. For in vitro work, the final DMSO concentration should typically be kept below 0.5%.

Question: I am observing off-target effects in my experiments. How can I confirm they are due to this compound?

Answer: this compound is a multi-modal drug candidate with high affinity for several receptors, including serotonin (5-HT7, 5-HT6, 5-HT2A, 5-HT2C), histamine (H1), and adrenergic (α2A, α2B, α2C) receptors[1][3][4][5][6]. Therefore, what appear to be "off-target" effects may be due to its intended multi-receptor antagonism.

  • Recommended Action:

    • Review the receptor binding profile of this compound to see if the observed effects align with its known targets.

    • Use more specific antagonists for the other potential targets of AVN-101 to see if you can block the observed off-target effects.

    • Perform a dose-response curve. If the off-target effects occur at much higher concentrations than the effects on your primary target, they may be less relevant to your specific research question.

Section 3: In Vivo Experiments

Question: I am not seeing the reported in vivo efficacy of this compound in my animal models. What could be the issue?

Answer: In vivo experiments are complex, and several factors can influence the outcome.

  • Dosing and Administration: The reported effective doses in mice range from 0.05 mg/kg to 5 mg/kg via intraperitoneal (i.p.) injection[1][3]. Ensure your dose and route of administration are appropriate for your animal model and research question.

  • Pharmacokinetics: this compound has good oral bioavailability and crosses the blood-brain barrier[4][5][6]. However, its stability can vary between species[3]. Consider the pharmacokinetic profile of the compound in your chosen animal model.

  • Animal Model: The observed effects of this compound, such as reduced immobility in the forced swim test and prevention of scopolamine-induced amnesia, are specific to the models used[1][3]. Ensure your animal model is appropriate for studying the intended therapeutic effects, such as anxiety or memory impairment.

  • Solvent for In Vivo Use: If using a solvent like DMSO for in vivo administration, ensure the concentration is kept low to avoid toxicity. For normal mice, the DMSO concentration should be below 10%, while for more sensitive mice, it should be below 2%[2]. Always include a vehicle-only control group.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound?

This compound is a multi-target receptor antagonist. It is a very potent antagonist of the 5-HT7 receptor with a Ki of 153 pM. It also shows high affinity for 5-HT6, 5-HT2A, and 5-HT2C receptors, as well as histamine H1 and adrenergic α2A, α2B, and α2C receptors[3][4][5][6].

What are the potential therapeutic applications of this compound?

Due to its multi-target profile and its anxiolytic and anti-depressive activities in preclinical models, this compound has potential for the treatment of central nervous system (CNS) disorders such as Alzheimer's disease, general anxiety disorders, depression, and schizophrenia[3][4][5][6].

What are the recommended storage conditions for this compound?

The solid compound should be stored according to the manufacturer's instructions. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month in sealed, moisture-free containers[3].

Data Presentation

Table 1: Binding Affinities (Ki) of this compound for Various Receptors

Receptor FamilyReceptor SubtypeKi (nM)
Serotonin5-HT70.153[1][3][4][5][6]
5-HT2C1.17[1][3][5]
5-HT2A1.56[1][3][5]
5-HT62.04[1][3][5]
5-HT2B10.6[1]
5-HT5A20.8[1]
5-HT1A61[1]
5-HT1B720[1]
Adrenergicα2A0.41[1][3]
α2B1.77[1]
α2C3.55[1]
α1B9.4[1]
α1A18.9[1]
α1D30.2[1]
HistamineH10.58[1][3][4][5][6]
H289[1][3][5]

Table 2: Summary of In Vivo Efficacy Studies in Mice

Animal ModelAdministrationDose (mg/kg)Observed Effect
Forced Swim Testi.p., once daily for 4 days0.05Reduced immobility[1][3]
Passive Avoidance Test (Scopolamine-induced amnesia)i.p., once0.05Prevented scopolamine-induced amnesia[1][3]
Elevated Plus Mazei.p.0.2, 1, and 5Increased time spent in open arms[1][3]

Experimental Protocols

While detailed, step-by-step protocols are not available in the provided search results, the following outlines the general methodologies used in the cited experiments.

Radioligand Binding Assay (General Methodology)

  • Preparation: Cell membranes expressing the receptor of interest are prepared.

  • Incubation: Membranes are incubated with a specific radioligand and varying concentrations of the competitor compound (this compound).

  • Separation: Bound and free radioligand are separated by filtration.

  • Detection: The amount of bound radioactivity is measured using a scintillation counter.

  • Analysis: The Ki values are calculated from the competition curves. For example, [³H] lysergic acid diethylamide was used for the 5-HT7 receptor and [³H] ketanserin for the 5-HT2A receptor[4].

In Vivo Behavioral Tests in Mice (General Methodology)

  • Forced Swim Test:

    • Mice are individually placed in a cylinder filled with water from which they cannot escape.

    • The duration of immobility is recorded over a set period.

    • This compound or vehicle is administered prior to the test. A reduction in immobility time is indicative of an antidepressant-like effect.

  • Passive Avoidance Test:

    • The apparatus consists of a brightly lit compartment and a dark compartment connected by a door.

    • On the training day, mice are placed in the lit compartment and receive a mild foot shock upon entering the dark compartment.

    • Amnesia is induced (e.g., with scopolamine).

    • This compound or vehicle is administered.

    • On the test day, the latency to enter the dark compartment is measured. An increased latency suggests improved memory retention.

  • Elevated Plus Maze:

    • The maze is shaped like a plus sign and raised off the ground, with two open arms and two enclosed arms.

    • Mice are placed in the center of the maze.

    • The time spent in the open arms versus the closed arms is recorded.

    • This compound or vehicle is administered prior to the test. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Visualizations

AVN101_Signaling_Pathway cluster_receptors AVN-101 Targets cluster_downstream Downstream Signaling 5-HT7 5-HT7 Gs -> Adenylyl Cyclase -> cAMP Gs -> Adenylyl Cyclase -> cAMP 5-HT7->Gs -> Adenylyl Cyclase -> cAMP Blocks Gs coupling 5-HT2A/2C 5-HT2A/2C Gq/11 -> PLC -> IP3/DAG -> Ca2+ Gq/11 -> PLC -> IP3/DAG -> Ca2+ 5-HT2A/2C->Gq/11 -> PLC -> IP3/DAG -> Ca2+ Blocks Gq/11 coupling 5-HT6 5-HT6 5-HT6->Gs -> Adenylyl Cyclase -> cAMP Blocks Gs coupling H1 H1 H1->Gq/11 -> PLC -> IP3/DAG -> Ca2+ Blocks Gq/11 coupling alpha2-adrenergic alpha2-adrenergic Gi/o -> Adenylyl Cyclase (inhibited) Gi/o -> Adenylyl Cyclase (inhibited) alpha2-adrenergic->Gi/o -> Adenylyl Cyclase (inhibited) Blocks Gi/o coupling AVN101 AVN-101 Hydrochloride AVN101->5-HT7 Antagonist (Ki=153 pM) AVN101->5-HT2A/2C Antagonist (Ki=1.17-1.56 nM) AVN101->5-HT6 Antagonist (Ki=2.04 nM) AVN101->H1 Antagonist (Ki=0.58 nM) AVN101->alpha2-adrenergic Antagonist (Ki=0.41-3.6 nM) Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare fresh AVN-101 stock solution in appropriate solvent (e.g., DMSO) C Determine optimal concentration range (dose-response curve) A->C B Prepare cell culture or animal model D Administer AVN-101 or vehicle control B->D C->D E Incubate for predetermined optimal time D->E F Perform assay (e.g., cell viability, behavioral test) E->F G Collect and record data F->G H Perform statistical analysis G->H I Compare results to controls and expected outcomes H->I Troubleshooting_Logic cluster_checks Initial Checks cluster_invitro In Vitro Specifics cluster_invivo In Vivo Specifics cluster_conclusion Resolution start Inconsistent or Unexpected Results solubility Is the compound fully dissolved? Check stock and working solutions. start->solubility concentration Is the concentration correct? Verify calculations and dilutions. start->concentration controls Did the controls behave as expected? (Positive, Negative, Vehicle) start->controls revise Revise protocol based on findings solubility->revise No concentration->revise No receptor_exp Does the cell line express the target receptor(s)? controls->receptor_exp Yes, but issue persists (In Vitro) pk_pd Is the dose and route of administration appropriate? Consider species-specific stability. controls->pk_pd Yes, but issue persists (In Vivo) controls->revise No incubation Is the incubation time optimal? receptor_exp->incubation solvent_effect Is the solvent concentration causing toxicity? incubation->solvent_effect solvent_effect->revise animal_model Is the animal model suitable for the hypothesis? pk_pd->animal_model animal_model->revise contact Consult literature for similar compound behavior revise->contact

References

Validation & Comparative

A Comparative Guide to AVN-101 Hydrochloride and Other 5-HT7 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AVN-101 hydrochloride with other notable 5-HT7 receptor antagonists. The information presented is supported by experimental data to assist in evaluating its potential for central nervous system (CNS) disorder research and development.

Introduction to this compound

AVN-101 is a novel, orally active, and brain-penetrant compound characterized as a multi-target receptor antagonist.[1][2] Its primary and most potent activity is as a 5-HT7 receptor antagonist, a target implicated in the pathophysiology of various CNS disorders, including depression, anxiety, and cognitive deficits.[2][3] Unlike highly selective antagonists, AVN-101 possesses a unique pharmacological profile, engaging with several other serotonin, adrenergic, and histamine receptors, which may offer a broader therapeutic potential.[2][4]

Comparative Analysis of Receptor Binding Affinity

The defining characteristic of a receptor antagonist is its binding affinity (Ki), which indicates the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. AVN-101 exhibits exceptionally high affinity for the 5-HT7 receptor, with a Ki value in the picomolar range, distinguishing it from many other compounds.[2][4] Its multi-modal nature is evident from its high affinity for other receptors, a feature that contrasts with selective antagonists like SB-269970.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

ReceptorAVN-101LurasidoneVortioxetineSB-269970
5-HT7 0.153 [1][2]0.5 [5][6]19[7][8]~5.0 (pKi=8.3)[9]
5-HT1A>30[2]6.8[5]15[7][8]>500 (pKi<6.3)[10]
5-HT2A1.56[1][2]2.0[5]>1000[11]>500 (pKi<6.3)[10]
5-HT2C1.17[1][2]415[5]>1000[11]>500 (pKi<6.3)[10]
5-HT62.04[1][2]>1000[5]->500 (pKi<6.3)[10]
Dopamine D2-1.7[12]>1000[7]>500 (pKi<6.3)[10]
Adrenergic α2A0.41[2]41[5]--
Adrenergic α2C3.55[13]10.8[5]--
Histamine H10.58[1][2]>1000[6]--
SERT--1.6[7][8]-
Note: A lower Ki value indicates higher affinity. "-" indicates data not readily available or affinity is negligible. pKi was converted to Ki using the formula Ki = 10^(-pKi) * 10^9.

This data highlights that while all listed compounds are 5-HT7 antagonists, AVN-101 has the highest affinity for this target. Furthermore, AVN-101's profile is distinct due to its potent interactions with 5-HT2A, 5-HT2C, 5-HT6, α2-adrenergic, and H1 receptors.[2][13] In contrast, SB-269970 is highly selective for the 5-HT7 receptor, exhibiting over 50-fold selectivity against other 5-HT receptors.[9] Lurasidone also shows high affinity for 5-HT7 but is coupled with potent D2 and 5-HT2A antagonism.[5][14] Vortioxetine's primary action is serotonin reuptake inhibition (SERT), with 5-HT7 antagonism being a secondary component of its multimodal profile.[7][11]

Signaling Pathways and Experimental Data

5-HT7 Receptor Signaling

The 5-HT7 receptor primarily signals through the Gs protein-coupled pathway. Activation by serotonin leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP). This rise in cAMP, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and influencing neuronal excitability and gene expression. An alternative pathway involves coupling to the G12 protein to activate small GTPases of the Rho family, which can influence cellular morphology and neurite outgrowth.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT7 Receptor Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Synthesizes Serotonin Serotonin Serotonin->Receptor Binds PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

Figure 1. Canonical 5-HT7 receptor Gs-coupled signaling pathway.

Supporting Experimental Data

AVN-101 has demonstrated efficacy in established animal models predictive of anxiolytic and antidepressant activity.

Table 2: Summary of In Vivo Experimental Results

ExperimentSpeciesCompoundDosageKey Finding
Elevated Plus MazeMiceAVN-1010.2, 1, and 5 mg/kgIncreased time spent in open arms, suggesting anxiolytic effects.[1]
Forced Swim TestMiceAVN-1010.05 mg/kg (i.p.)Reduced immobility time, suggesting antidepressant-like effects.[1]
PCP-Induced HyperactivityMiceSB-2699703-30 mg/kg (i.p.)Significantly blocked hyperactivity, suggesting antipsychotic-like properties.[9][15]
Forced Swim TestMiceSB-269970-Exhibited anti-immobility-like and antidepressant-like effects.[15][16]

The anxiolytic and antidepressant-like effects of AVN-101 in these models are robust.[1] While direct comparative studies are limited, the data aligns with findings for other 5-HT7 antagonists, such as SB-269970, which also show antidepressant-like and antipsychotic-like potential in similar behavioral assays.[15][16] The multi-target profile of AVN-101 may contribute to its observed efficacy across different behavioral paradigms.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis PrepMembranes Prepare receptor source (e.g., cell membranes) Incubate Incubate membranes, radioligand, and test compound to reach equilibrium PrepMembranes->Incubate PrepLigands Prepare radioligand and serial dilutions of test compound PrepLigands->Incubate Separate Separate bound from free radioligand (e.g., rapid vacuum filtration) Incubate->Separate Count Quantify bound radioactivity (e.g., scintillation counting) Separate->Count Plot Plot % inhibition vs. -log[test compound] Count->Plot Calculate Calculate IC50 and Ki values Plot->Calculate

Figure 2. General workflow for a competitive radioligand binding assay.

Methodology:

  • Receptor Preparation: Cell membranes expressing the human 5-HT7 receptor are prepared and homogenized in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Protein concentration is determined via a standard method like the BCA assay.[17]

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the receptor membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]5-CT or [3H]SB-269970) at or below its dissociation constant (Kd), and varying concentrations of the unlabeled test compound (e.g., AVN-101).[18][19]

  • Defining Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-labeled ligand to saturate the receptors.

  • Incubation: Plates are incubated (e.g., 60 minutes at 30-37°C) to allow the binding to reach equilibrium.[17]

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with the bound radioligand while unbound radioligand passes through. Filters are washed with ice-cold buffer to remove any remaining unbound ligand.[18]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[17]

  • Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Protocol 2: Mouse Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[20]

Methodology:

  • Apparatus: A plus-shaped maze elevated above the floor (e.g., 50-80 cm).[21][22] It consists of two open arms and two arms enclosed by walls, with a central platform.

  • Acclimation: Mice are acclimated to the testing room for at least 30-60 minutes before the test begins.[22]

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at a predetermined time (e.g., 30 minutes) before the test.

  • Procedure: Each mouse is placed individually on the central platform of the maze, facing an open arm.[23] The animal is allowed to freely explore the maze for a fixed period, typically 5 minutes.[21]

  • Data Collection: The session is recorded by an overhead video camera and analyzed using tracking software. Key parameters measured include:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open and closed arms.

  • Interpretation: An increase in the time spent and/or the number of entries into the open arms is interpreted as an anxiolytic-like effect.[20]

Comparative Profile: Multi-Target vs. Selective Antagonism

The therapeutic approach of targeting a single receptor with high selectivity versus engaging multiple targets is a key consideration in drug development. AVN-101 exemplifies the multi-target approach, while compounds like SB-269970 represent the selective strategy.

Logical_Comparison cluster_avn101 AVN-101 Profile (Multi-Target) cluster_selective Selective Antagonist Profile (e.g., SB-269970) AVN101 AVN-101 HT7_A 5-HT7 (High Affinity) AVN101->HT7_A HT6_A 5-HT6 AVN101->HT6_A HT2A_A 5-HT2A AVN101->HT2A_A HT2C_A 5-HT2C AVN101->HT2C_A ADR_A Adrenergic α2 AVN101->ADR_A H1_A Histamine H1 AVN101->H1_A SB SB-269970 HT7_S 5-HT7 (High Affinity) SB->HT7_S Other_R Other Receptors (Low/No Affinity) SB->Other_R

Figure 3. Logical comparison of AVN-101 vs. a selective antagonist.

Conclusion

This compound is a potent 5-HT7 receptor antagonist with a distinct multi-target binding profile. It demonstrates the highest reported affinity for the 5-HT7 receptor among the compared compounds while also potently engaging other serotonin, adrenergic, and histamine receptors. This contrasts with highly selective antagonists like SB-269970 and other multi-modal agents such as Lurasidone and Vortioxetine, which have different primary targets and selectivity profiles. The preclinical data for AVN-101 in behavioral models suggests strong potential for treating anxiety and depression. Its unique, multi-faceted mechanism of action may offer a differentiated therapeutic strategy for complex CNS disorders. Further research is warranted to fully elucidate the contribution of each receptor interaction to its overall pharmacological effect.

References

A Head-to-Head Comparison of AVN-101 Hydrochloride and Lu AE58054 for CNS Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of novel therapeutics for Central Nervous System (CNS) disorders, two candidates, AVN-101 hydrochloride and Lu AE58054 (idalopirdine), have garnered significant attention from the research community. This guide provides a comprehensive, data-driven comparison of their efficacy, mechanism of action, and clinical trial outcomes to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.

AVN-101 is a multi-target drug candidate, while Lu AE58054 is a selective antagonist. Their distinct pharmacological profiles have led to different clinical development paths and outcomes, which are detailed below.

Efficacy and Pharmacological Profile

This compound is a novel, multi-modal drug candidate with high affinity for several serotonin (5-HT), histamine, and adrenergic receptors.[1][2][3][4][5][6][7][8] It is a potent 5-HT7 receptor antagonist, with significant activity at 5-HT6, 5-HT2A, and 5-HT2C receptors as well.[1][2][3][4][5][6][7][8] In contrast, Lu AE58054, also known as idalopirdine, is a selective 5-HT6 receptor antagonist.[9][10]

The differing receptor affinities translate to distinct pharmacological effects. Preclinical studies have demonstrated the anxiolytic and anti-depressive potential of AVN-101 in various animal models.[11][12] Lu AE58054 was primarily investigated for its potential to improve cognitive function in Alzheimer's disease, often as an adjunctive therapy.[10][13][14]

Quantitative Comparison of Binding Affinities (Ki, nM)
ReceptorThis compoundLu AE58054 (idalopirdine)
5-HT6 2.04[2][6]0.83[9][13]
5-HT7 0.153[1][2][3][4][5][6][7][8][11][12]-
5-HT2A 1.56[2][6][11][12]-
5-HT2C 1.17[2][6][11][12]-
Histamine H1 0.58[1][2][3][4][5][6][7][8][11][12]-
Adrenergic α2A 0.41 - 3.6[1][2][3][4][5][6][7][8][11][12]-
Adrenergic α2B 0.41 - 3.6[1][2][3][4][5][6][7][8][11][12]-
Adrenergic α2C 0.41 - 3.6[1][2][3][4][5][6][7][8][11][12]-

Preclinical Efficacy

This compound

Preclinical evaluation of AVN-101 has demonstrated its potential efficacy in models of anxiety and depression.

Experimental Model Key Findings
Elevated Plus-Maze (Mice) AVN-101 (0.2, 1, and 5 mg/kg) increased the time spent in the open arms, indicating an anxiolytic effect.[11][12]
Forced Swim Test (Mice) AVN-101 (0.05 mg/kg, i.p. daily for 4 days) reduced immobility time, suggesting antidepressant-like activity.[11][12]
Passive Avoidance Test (Mice) AVN-101 (0.05 mg/kg, i.p.) prevented scopolamine-induced amnesia.[11][12]
Geller-Seifter Conflict Test (Rats) AVN-101 statistically increased the rate of punished responding at doses of 0.01, 0.05, and 0.1 mg/kg, indicative of acute anxiolytic activity.[15]
Open-Field Test (Mice) AVN-101 (0.2 mg/kg) produced a clear anxiolytic effect by increasing the time spent in the central area of the open field.[15]
Lu AE58054 (idalopirdine)

Preclinical studies with Lu AE58054 focused on its pro-cognitive effects.

Experimental Model Key Findings
Novel Object Recognition Task (Rats) Lu AE58054 reversed cognitive impairment induced by subchronic phencyclidine (PCP) treatment.[16]

Clinical Trial Outcomes

The clinical development of AVN-101 and Lu AE58054 has yielded contrasting results.

This compound

A Phase I clinical study of AVN-101 indicated that the drug is well-tolerated when administered orally at doses up to 20 mg daily.[1][3][4][5][8] It did not significantly impact plasma and urine biochemistry or prolong the QT interval, suggesting a favorable safety profile.[1][3][4][5][8] Phase II trials for Alzheimer's disease and anxiety have been planned.[10]

Lu AE58054 (idalopirdine)

Lu AE58054 underwent extensive clinical investigation for Alzheimer's disease as an add-on therapy to acetylcholinesterase inhibitors.

  • Phase II (LADDER Study): This study showed promising results. In patients with moderate Alzheimer's disease treated with donepezil, the addition of idalopirdine (90 mg/day) resulted in a statistically significant improvement in cognitive function. At week 24, the change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) total score was -0.77 in the idalopirdine group compared to +1.38 in the placebo group, with a treatment difference of -2.16 points (p=0.0040).[13][16][17][18]

  • Phase III (STARSHINE, STARBEAM, STARBRIGHT): Despite the encouraging Phase II results, the three Phase III trials failed to meet their primary endpoint.[5][19][20] There was no significant difference in the change in ADAS-cog scores between the idalopirdine and placebo groups in any of the three studies.[9][20][21] For instance, in the STARSHINE study, the mean change in ADAS-cog total score at 24 weeks was 0.37 for the 60 mg idalopirdine group, 0.61 for the 30 mg group, and 0.41 for the placebo group.[21] Similarly, the STARBEAM and STARBRIGHT trials did not show a significant benefit of idalopirdine over placebo.[20][21]

Signaling Pathways and Experimental Workflows

AVN-101 Multi-Target Signaling

AVN-101's engagement with multiple receptors suggests a complex mechanism of action involving the modulation of several downstream signaling cascades. Its antagonism of 5-HT7 and 5-HT6 receptors is expected to influence adenylyl cyclase activity, while its interaction with H1 receptors can modulate intracellular calcium levels.[2][6][7]

AVN101_Signaling cluster_5HT Serotonin Receptors cluster_H Histamine Receptor cluster_A Adrenergic Receptors AVN101 AVN-101 r5HT7 5-HT7R AVN101->r5HT7 r5HT6 5-HT6R AVN101->r5HT6 r5HT2A 5-HT2AR AVN101->r5HT2A r5HT2C 5-HT2CR AVN101->r5HT2C rH1 H1R AVN101->rH1 rA2A α2A-AR AVN101->rA2A rA2B α2B-AR AVN101->rA2B rA2C α2C-AR AVN101->rA2C AC Adenylyl Cyclase r5HT7->AC - r5HT6->AC - Neuronal_Activity Modulation of Neuronal Activity r5HT2A->Neuronal_Activity r5HT2C->Neuronal_Activity Gq11 Gq11 rH1->Gq11 rA2A->Neuronal_Activity rA2B->Neuronal_Activity rA2C->Neuronal_Activity cAMP cAMP AC->cAMP cAMP->Neuronal_Activity PLC PLC Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 [Ca2+]i IP3_DAG->Ca2 Ca2->Neuronal_Activity

Caption: Simplified signaling pathways modulated by AVN-101.

Lu AE58054 5-HT6 Receptor Antagonism Signaling

The primary mechanism of Lu AE58054 is the blockade of 5-HT6 receptors. These receptors are coupled to Gs proteins and activate adenylyl cyclase. By antagonizing these receptors, Lu AE58054 is thought to modulate cholinergic and glutamatergic neurotransmission, which are implicated in cognitive processes.[10] The 5-HT6 receptor can also signal through a Fyn-dependent pathway, activating ERK1/2.[2]

LuAE58054_Signaling cluster_receptor 5-HT6 Receptor Signaling LuAE58054 Lu AE58054 r5HT6 5-HT6R LuAE58054->r5HT6 Serotonin Serotonin (5-HT) Serotonin->r5HT6 Gs Gs r5HT6->Gs Fyn Fyn r5HT6->Fyn AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP Cholinergic Increased Cholinergic Neurotransmission cAMP->Cholinergic ERK ERK1/2 Fyn->ERK ERK->Cholinergic Cognitive Pro-cognitive Effects Cholinergic->Cognitive

Caption: Lu AE58054's mechanism via 5-HT6 receptor antagonism.

Experimental Protocols

Elevated Plus-Maze (EPM) for Anxiety-Like Behavior in Mice

The EPM is a widely used behavioral assay to assess anxiety in rodents.[1] The apparatus consists of a plus-shaped maze with two open and two closed arms, elevated from the floor.[1]

  • Apparatus: The maze is typically made of a non-reflective material and consists of two open arms (e.g., 35 cm x 5 cm) and two enclosed arms (e.g., 35 cm x 5 cm with 15 cm high walls).[1]

  • Procedure:

    • Animals are habituated to the testing room for at least 30-60 minutes before the test.

    • Each mouse is placed in the center of the maze, facing a closed arm.[10]

    • The animal is allowed to freely explore the maze for a set period, typically 5 minutes.[1]

    • Behavior is recorded by an overhead video camera and analyzed using tracking software.

  • Measures: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.[1][10] An increase in these parameters is indicative of an anxiolytic effect.

EPM_Workflow start Start acclimatize Acclimatize Mouse to Testing Room start->acclimatize place Place Mouse in Center of Elevated Plus-Maze acclimatize->place explore Allow 5-minute Free Exploration place->explore record Record Behavior with Video Tracking explore->record analyze Analyze Time and Entries in Open/Closed Arms record->analyze end End analyze->end

Caption: Experimental workflow for the Elevated Plus-Maze test.

Forced Swim Test (FST) for Depressant-Like Behavior in Mice

The FST is a common behavioral test used to screen for antidepressant efficacy.[3][11]

  • Apparatus: A transparent cylindrical tank (e.g., 20 cm in diameter, 40 cm high) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[13]

  • Procedure:

    • Mice are individually placed into the cylinder of water.

    • The test duration is typically 6 minutes.[13]

    • Behavior is recorded, often during the last 4 minutes of the test.

  • Measures: The primary measure is the duration of immobility, where the mouse makes only the movements necessary to keep its head above water.[3] A decrease in immobility time is interpreted as an antidepressant-like effect.[14]

FST_Workflow start Start prepare Prepare Water Cylinder (23-25°C) start->prepare place Place Mouse in Water prepare->place swim 6-minute Swim Session place->swim record Record Behavior (last 4 minutes) swim->record analyze Measure Duration of Immobility record->analyze end End analyze->end

Caption: Experimental workflow for the Forced Swim Test.

Conclusion

This compound and Lu AE58054 represent two distinct strategies for treating CNS disorders. AVN-101, with its multi-target profile, shows promise in preclinical models of anxiety and depression and has a favorable early clinical safety profile. Its broad spectrum of activity may offer advantages for complex neuropsychiatric conditions. Lu AE58054, a selective 5-HT6 antagonist, demonstrated initial promise for improving cognition in Alzheimer's disease in a Phase II trial. However, these findings were not replicated in larger Phase III studies, leading to the discontinuation of its development for this indication.

This comparative guide highlights the importance of rigorous, multi-phase clinical trials in validating therapeutic hypotheses. While preclinical data for both compounds were encouraging, the ultimate clinical utility is determined by robust efficacy and safety data in the target patient population. The contrasting trajectories of AVN-101 and Lu AE58054 provide valuable insights for the continued development of novel CNS therapies. Further clinical investigation of AVN-101 is warranted to determine its therapeutic potential in various CNS disorders.

References

A Comparative Analysis of the Selectivity Profile of AVN-101 Hydrochloride and Other Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of AVN-101 hydrochloride, a multimodal drug candidate for CNS disorders, with other relevant ligands. The information is compiled from preclinical research and presented to aid in the evaluation of this compound for further investigation and development.

Introduction to this compound

This compound is a novel compound with a multi-targeted mechanism of action, showing potential for the treatment of various central nervous system disorders, including anxiety, memory deficits, and Alzheimer's disease.[1] Its therapeutic potential is attributed to its unique binding profile across a range of neurotransmitter receptors. This guide focuses on a comparative analysis of its in vitro binding affinities against other notable ligands, providing a clear overview of its selectivity and potential off-target effects.

Comparative Selectivity Profile

The selectivity of a drug candidate is a critical factor in determining its therapeutic efficacy and safety profile. The following tables summarize the binding affinities (Ki in nM) of this compound and two other 5-HT6 receptor antagonists, Lu AE58054 (Idalopirdine) and SB-742457 (Intepirdine), at various G-protein coupled receptors.

Serotonin Receptor Subtypes
ReceptorAVN-101 Ki (nM)Lu AE58054 (Idalopirdine) Ki (nM)SB-742457 (Intepirdine) Ki (nM)
5-HT1A >30[1]--
5-HT2A 1.56[1]791[2]-
5-HT2B 10.6[1]--
5-HT2C 1.17[1]--
5-HT5A 20.8[1]--
5-HT6 2.04[1]0.83[3][4][5][6]~0.23 (pKi 9.63)[4]
5-HT7 0.153[1]--

A lower Ki value indicates a higher binding affinity. "-": Data not available in the searched sources.

Adrenergic Receptor Subtypes
ReceptorAVN-101 Ki (nM)Lu AE58054 (Idalopirdine) Ki (nM)SB-742457 (Intepirdine) Ki (nM)
α1A 0.41 - 3.6[1]21-
α1B 0.41 - 3.6[1]22-
α2A 0.41 - 3.6[1]--
α2B 0.41 - 3.6[1]--
α2C 0.41 - 3.6[1]--

A lower Ki value indicates a higher binding affinity. "-": Data not available in the searched sources.

Histamine Receptor Subtypes
ReceptorAVN-101 Ki (nM)Lu AE58054 (Idalopirdine) Ki (nM)SB-742457 (Intepirdine) Ki (nM)
H1 0.58[1]--
H2 89[1]--
H3 Inactive[1]--

A lower Ki value indicates a higher binding affinity. "-": Data not available in the searched sources.

Signaling Pathways and Mechanism of Action

AVN-101 and the comparator ligands act as antagonists at their primary receptor targets. Antagonism of these receptors modulates downstream signaling cascades, which are believed to underlie their therapeutic effects.

5-HT7 Receptor Signaling Pathway (Primary Target of AVN-101)

AVN-101 is a potent antagonist of the 5-HT7 receptor. The canonical signaling pathway for this receptor involves its coupling to a Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). A non-canonical pathway involves coupling to G12. By blocking this receptor, AVN-101 can modulate these signaling events.

Gs_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AVN101 AVN-101 Receptor 5-HT7 Receptor AVN101->Receptor Antagonizes Gs Gs protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

AVN-101 antagonism of the 5-HT7 receptor Gs signaling pathway.
5-HT6 Receptor Signaling Pathway (Primary Target of Lu AE58054 and SB-742457)

Lu AE58054 and SB-742457 are potent antagonists of the 5-HT6 receptor. This receptor is primarily coupled to a Gs protein, and its activation leads to the stimulation of adenylyl cyclase and an increase in cAMP levels. Antagonism of this receptor by these ligands is thought to modulate cholinergic and glutamatergic neurotransmission, which is relevant to cognitive function.

Gs_Pathway_5HT6 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Lu AE58054 or SB-742457 Receptor 5-HT6 Receptor Ligand->Receptor Antagonizes Gs Gs protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Modulation of Cholinergic & Glutamatergic Neurotransmission PKA->Downstream Leads to

Antagonism of the 5-HT6 receptor Gs signaling pathway.
5-HT2A Receptor Signaling Pathway

AVN-101 also exhibits high affinity for the 5-HT2A receptor. This receptor is coupled to the Gq/11 signaling pathway. Its activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AVN101 AVN-101 Receptor 5-HT2A Receptor AVN101->Receptor Antagonizes Gq Gq/11 protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates

AVN-101 antagonism of the 5-HT2A receptor Gq signaling pathway.

Experimental Protocols

The binding affinity data presented in this guide were determined using competitive radioligand binding assays. The following is a representative protocol for such an assay.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis ReceptorPrep Receptor Preparation (e.g., cell membranes expressing the receptor of interest) Incubation Incubate receptor preparation, radioligand, and test compound at a specific temperature and time to reach binding equilibrium. ReceptorPrep->Incubation RadioligandPrep Radioligand Preparation (a known high-affinity ligand for the target receptor is labeled with a radioactive isotope) RadioligandPrep->Incubation TestCompoundPrep Test Compound Preparation (serial dilutions of the test compound, e.g., AVN-101) TestCompoundPrep->Incubation Filtration Rapid filtration through glass fiber filters to separate receptor-bound from free radioligand. Incubation->Filtration Scintillation Quantify radioactivity on filters using a scintillation counter. Filtration->Scintillation Analysis Plot the data to determine the IC50 value of the test compound. Scintillation->Analysis Ki_Calculation Calculate the Ki value from the IC50 using the Cheng-Prusoff equation. Analysis->Ki_Calculation

Workflow for a competitive radioligand binding assay.

Materials and Reagents:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • A specific radioligand (e.g., [3H]-LSD for 5-HT7 receptors, [3H]-ketanserin for 5-HT2A receptors).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Equilibrium: Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Conclusion

This compound demonstrates a unique, multi-target binding profile with high affinity for the 5-HT7 receptor, as well as significant affinity for several other serotonin, adrenergic, and histamine receptors. This profile distinguishes it from more selective 5-HT6 receptor antagonists like Lu AE58054 and SB-742457. The broad receptor interaction of AVN-101 may contribute to its potential efficacy in complex CNS disorders but also warrants careful consideration of potential side effects. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to objectively evaluate the potential of this compound in their ongoing research and development efforts.

References

Validating the Antidepressant-Like Effects of AVN-101 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel multi-target agent AVN-101 hydrochloride with established antidepressant alternatives. The following sections detail the pharmacological profile of AVN-101, its performance in preclinical models of depression, and the underlying signaling pathways contributing to its antidepressant-like effects. All experimental data is presented in a standardized format to facilitate objective comparison.

Pharmacological Profile: A Multi-Target Approach

This compound is a novel compound with a unique pharmacological profile, acting as a potent antagonist at multiple receptor sites implicated in the pathophysiology of depression.[1][2] Its multi-target mechanism of action distinguishes it from conventional antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs).

Table 1: Receptor Binding Affinity of this compound [1][2]

Receptor SubtypeAffinity (Ki, nM)
Serotonin 5-HT70.153
Serotonin 5-HT2C1.17
Serotonin 5-HT2A1.56
Serotonin 5-HT62.04
Histamine H10.58
Adrenergic α2A0.41
Adrenergic α2B1.77
Adrenergic α2C3.55

This unique combination of high-affinity antagonism, particularly at the 5-HT7 and alpha-2 adrenergic receptors, suggests a potential for broad-spectrum antidepressant and anxiolytic effects.[1][2]

Preclinical Efficacy in Behavioral Models of Depression

The antidepressant-like properties of this compound have been evaluated in standard preclinical models, including the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are widely used to screen for potential antidepressant compounds by measuring the duration of immobility, a behavioral correlate of despair.

While specific quantitative data for AVN-101 in these tests is not publicly available in the reviewed literature, a key study by Ivachtchenko and colleagues (2016) reports that AVN-101 reduces immobility in the forced swim test in mice, indicating antidepressant-like activity.[1][2] For a comprehensive comparison, the following tables present typical results for commonly used antidepressants in these models.

Table 2: Comparative Efficacy in the Forced Swim Test (FST) in Mice

CompoundDose (mg/kg)Administration% Reduction in Immobility Time (Approximate)Reference
This compound Data not availableData not availableData not available[1][2]
Fluoxetine (SSRI)20i.p.~40-50%[3]
Imipramine (TCA)15-30i.p.~30-60%[4]

Table 3: Comparative Efficacy in the Tail Suspension Test (TST) in Mice

CompoundDose (mg/kg)Administration% Reduction in Immobility Time (Approximate)Reference
This compound Data not availableData not availableData not available
Fluoxetine (SSRI)10-20i.p.~30-50%
Imipramine (TCA)15-30i.p.~40-60%[5]

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test to assess antidepressant efficacy.[6][7]

Workflow for the Forced Swim Test

FST_Workflow cluster_protocol Forced Swim Test Protocol start Acclimatize Animals drug_admin Administer Test Compound (e.g., AVN-101, vehicle, or reference drug) start->drug_admin place_animal Place Mouse in Cylinder of Water drug_admin->place_animal record_behavior Record Behavior (Typically 6 minutes) place_animal->record_behavior analyze_data Analyze Immobility, Swimming, and Climbing Time record_behavior->analyze_data end_test Remove and Dry Animal record_behavior->end_test

Caption: Workflow of the Forced Swim Test.

Apparatus: A transparent cylinder (typically 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.

Procedure:

  • Mice are individually placed into the cylinder for a 6-minute session.[6]

  • Behavior is typically recorded by a video camera for later analysis.

  • The duration of immobility (floating with only minor movements to keep the head above water) is scored, usually during the last 4 minutes of the test.

Parameters:

  • Vehicle: The control group receives a vehicle solution.

  • Positive Control: A known antidepressant (e.g., fluoxetine, imipramine) is used as a positive control.

  • Test Compound: this compound is administered at various doses.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral paradigm for screening potential antidepressant drugs in mice.[8][9]

Workflow for the Tail Suspension Test

TST_Workflow cluster_protocol Tail Suspension Test Protocol start Acclimatize Animals drug_admin Administer Test Compound (e.g., AVN-101, vehicle, or reference drug) start->drug_admin suspend_mouse Suspend Mouse by the Tail drug_admin->suspend_mouse record_behavior Record Behavior (Typically 6 minutes) suspend_mouse->record_behavior analyze_data Analyze Immobility Time record_behavior->analyze_data end_test Remove Mouse record_behavior->end_test

Caption: Workflow of the Tail Suspension Test.

Apparatus: Mice are suspended by their tail from a ledge using adhesive tape, at a height where they cannot escape or hold onto any surfaces.[8]

Procedure:

  • Each mouse is suspended for a 6-minute period.[8]

  • The duration of immobility is recorded. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Parameters:

  • Vehicle: The control group receives a vehicle solution.

  • Positive Control: A known antidepressant is used for comparison.

  • Test Compound: this compound is administered at various doses.

Proposed Signaling Pathways of AVN-101

The antidepressant-like effects of AVN-101 are likely mediated by its antagonist activity at 5-HT7 and alpha-2 adrenergic receptors.

5-HT7 Receptor Antagonism

Antagonism of the 5-HT7 receptor is a promising strategy for the treatment of depression.[10] The 5-HT7 receptor is coupled to a Gs-protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[11] By blocking this receptor, AVN-101 is hypothesized to modulate downstream signaling cascades that influence neuronal function and plasticity.

Signaling Pathway of 5-HT7 Receptor Antagonism

Gs_Pathway cluster_pathway 5-HT7 Receptor Signaling Pathway AVN101 AVN-101 Receptor 5-HT7 Receptor AVN101->Receptor Gs Gs Protein Receptor->Gs Inhibition AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Neuroplasticity Neuroplasticity Genes (e.g., BDNF) CREB->Neuroplasticity Effect Antidepressant Effects Neuroplasticity->Effect

Caption: Proposed 5-HT7 receptor antagonist signaling pathway.

Alpha-2 Adrenergic Receptor Antagonism

Alpha-2 adrenergic receptors are autoreceptors that typically inhibit the release of norepinephrine. Antagonism of these receptors by AVN-101 is expected to increase synaptic levels of norepinephrine, a neurotransmitter known to be involved in mood regulation.

Signaling Pathway of Alpha-2 Adrenergic Receptor Antagonism

Alpha2_Pathway cluster_pathway Alpha-2 Adrenergic Receptor Signaling Pathway AVN101 AVN-101 Receptor α2-Adrenergic Receptor (Presynaptic) AVN101->Receptor NE_release Norepinephrine Release Receptor->NE_release Inhibition of Inhibition NE_synapse ↑ Synaptic Norepinephrine NE_release->NE_synapse Postsynaptic_receptors Postsynaptic Adrenergic Receptors NE_synapse->Postsynaptic_receptors Effect Antidepressant Effects Postsynaptic_receptors->Effect

Caption: Proposed alpha-2 adrenergic receptor antagonist signaling pathway.

Potential Effects on Neurogenesis and Synaptic Plasticity

While direct evidence for this compound's effects on neurogenesis and synaptic plasticity is currently limited, its mechanism of action suggests a potential role in these processes. A similar compound, AV-101 (4-chlorokynurenine), has been shown to promote hippocampal neurogenesis.[11] The signaling pathways modulated by AVN-101, particularly those involving CREB and BDNF, are known to be crucial for both neurogenesis and synaptic plasticity, processes that are often impaired in depression and targeted by antidepressant therapies.[12] Further investigation is warranted to fully elucidate the impact of AVN-101 on these key neuronal processes.

Logical Relationship of AVN-101's Potential Effects on Neuroplasticity

Neuroplasticity_Pathway cluster_logic Hypothesized Neuroplasticity Effects of AVN-101 AVN101 This compound Receptor_Antagonism 5-HT7 & α2-Adrenergic Receptor Antagonism AVN101->Receptor_Antagonism Signaling_Modulation Modulation of Downstream Signaling (e.g., cAMP, PKA, CREB) Receptor_Antagonism->Signaling_Modulation Gene_Expression Altered Gene Expression Signaling_Modulation->Gene_Expression BDNF ↑ BDNF Expression Gene_Expression->BDNF Neurogenesis ↑ Hippocampal Neurogenesis BDNF->Neurogenesis Synaptic_Plasticity ↑ Synaptic Plasticity (LTP) BDNF->Synaptic_Plasticity Antidepressant_Effect Antidepressant-like Effects Neurogenesis->Antidepressant_Effect Synaptic_Plasticity->Antidepressant_Effect

Caption: Hypothesized pathway for AVN-101's effects on neuroplasticity.

Conclusion

This compound presents a promising multi-target approach for the treatment of depression. Its unique receptor binding profile suggests a mechanism of action that is distinct from currently available antidepressants. Preclinical evidence, although preliminary, indicates potential antidepressant-like efficacy. Further research is required to provide quantitative data on its performance in behavioral models and to fully elucidate its effects on neurogenesis and synaptic plasticity. This guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound.

References

Cross-Validation of AVN-101 Hydrochloride Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of AVN-101 hydrochloride's activity. While direct cross-validation studies in a broad panel of cancer cell lines are not extensively available in the public domain, this document synthesizes the known receptor binding profile of AVN-101 and compares its potential anti-cancer activity with that of other 5-HT7 receptor antagonists, for which experimental data in cancer cell lines exists.

This compound is a multi-modal receptor antagonist with high affinity for several serotonin (5-HT), histamine, and adrenergic receptors.[1][2][3][4][5][6] Its primary development focus has been on central nervous system (CNS) disorders, including Alzheimer's disease, anxiety, and depression.[1][4][5][6] However, the role of serotonin receptors in cancer cell proliferation and tumor growth is an emerging area of research, suggesting potential applications for serotonin antagonists like AVN-101 in oncology.[2][3][4][7]

Data Presentation: Receptor Binding Affinity and Comparative Anti-Cancer Activity

The following tables summarize the known receptor binding affinities of this compound and the observed anti-proliferative effects of a comparable 5-HT7 receptor antagonist, SB-269970, in various cancer cell lines.

Table 1: Receptor Binding Affinity of this compound

This table presents the inhibitory constants (Ki) of AVN-101 for various receptors, indicating its high affinity for multiple targets.

Receptor SubtypeKi (nM)
Serotonin Receptors
5-HT70.153[1][2][3][4][6]
5-HT2C1.17[2][3]
5-HT2A1.56[2][3]
5-HT62.04[2][3]
5-HT2B10.6[3]
5-HT5A20.8[3]
5-HT1A>30[1]
Histamine Receptors
H10.58[1][2][4]
H289[1][2][3]
Adrenergic Receptors
α2A0.41 - 3.6[1][2][4]
α2B0.41 - 3.6[1][2][4]
α2C0.41 - 3.6[1][2][4]

Table 2: Comparative Activity of the 5-HT7 Receptor Antagonist SB-269970 in Cancer Cell Lines

This table summarizes the observed effects of SB-269970, a selective 5-HT7 receptor antagonist, on the viability of various cancer cell lines, providing a potential parallel for AVN-101's activity.

Cell LineCancer TypeObserved Effect of SB-269970
KATO-IIIGastric CancerSignificantly inhibited proliferation.[8][9]
Primary Gastric Cancer CellsGastric CancerSignificantly inhibited proliferation.[8][9]
HOSOsteosarcomaReduced tumor cell viability in a dose-dependent manner.[2][10]
SW872LiposarcomaReduced cell viability.[2]
CosBHemangiosarcomaSmaller tumor sizes in an in vivo model.[2]
PC-3Prostate CancerInhibition of proliferation.[11]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the activity of compounds like this compound in different cell lines.

Cell Viability Assay (MTT Assay)

This protocol outlines a standard procedure for determining the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound or other test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to differentiate between live, apoptotic, and necrotic cells.

  • Cell Treatment: Seed and treat cells with the test compound as described in the cell viability assay protocol.

  • Cell Harvesting: After treatment, collect the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualization

The following diagrams illustrate the signaling pathways potentially affected by AVN-101 and a typical experimental workflow for its evaluation.

AVN101_Signaling_Pathway cluster_avn101 This compound cluster_receptors Receptor Targets cluster_downstream Potential Downstream Effects in Cancer Cells AVN101 AVN-101 SHT7 5-HT7 AVN101->SHT7 Antagonist SHT2A 5-HT2A AVN101->SHT2A Antagonist SHT6 5-HT6 AVN101->SHT6 Antagonist H1 H1 AVN101->H1 Antagonist ADRA2 α2-Adrenergic AVN101->ADRA2 Antagonist Proliferation Cell Proliferation SHT7->Proliferation Inhibition Apoptosis Apoptosis SHT7->Apoptosis Induction Signaling Oncogenic Signaling (e.g., MAPK, AKT) SHT7->Signaling Inhibition

AVN-101's multi-target mechanism and potential downstream effects in cancer.

Experimental_Workflow cluster_assays Activity Assessment start Start: Select Cancer Cell Lines cell_culture Cell Culture and Seeding (96-well plates) start->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis data_analysis Data Analysis (IC50 Determination) viability->data_analysis apoptosis->data_analysis end End: Comparative Analysis data_analysis->end

Workflow for assessing the in vitro activity of this compound.

References

Assessing the Specificity of AVN-101 Hydrochloride for the 5-HT7 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of AVN-101 hydrochloride's specificity for the serotonin 5-HT7 receptor against other known 5-HT7 antagonists. The following sections present quantitative binding and functional data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to offer an objective assessment for research and development applications.

Introduction to this compound

This compound is a novel compound with high affinity for the 5-HT7 receptor, a G-protein coupled receptor implicated in a variety of central nervous system functions, including mood, cognition, and circadian rhythms.[1] Due to its potential therapeutic applications in disorders such as Alzheimer's disease, anxiety, and depression, a thorough understanding of its receptor specificity is paramount.[1] This guide compares AVN-101's binding and functional profile with other well-characterized 5-HT7 antagonists: the highly selective research tool SB-269970, and the atypical antipsychotics lurasidone and amisulpride, as well as the multimodal antidepressant vortioxetine, all of which exhibit 5-HT7 receptor antagonism.[2][3][4][5][6][7]

Comparative Binding Affinity

The binding affinity of a compound for its target receptor and various off-targets is a critical measure of its specificity. The equilibrium dissociation constant (Ki) is a quantitative measure of this affinity, with lower values indicating a stronger binding interaction. The following table summarizes the reported Ki values for AVN-101 and comparator compounds at the 5-HT7 receptor and a selection of other relevant receptors.

Compound5-HT7 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT6 (Ki, nM)D2 (Ki, nM)H1 (Ki, nM)α2A (Ki, nM)α2B (Ki, nM)α2C (Ki, nM)
AVN-101 0.153 [1]>30[8]1.56[8]2.04[8]-0.58[1][8]0.41-3.6[1][8]0.41-3.6[1][8]0.41-3.6[1][8]
SB-269970 ~5.0 (pKi 8.3)[2]>500>500>500>500>500---
Lurasidone 0.495[4][5]6.75[4][5]2.03[5]-1.68[4][5]>1000[9]--10.8[5]
Amisulpride 11.5[6]Low Affinity--3.0[6]----
Vortioxetine 19[10]15[10]-------

Note: Ki values are compiled from various sources and may have been determined using slightly different experimental conditions. The selectivity of SB-269970 is often reported as >50-fold or >100-fold over other receptors.

Functional Activity Profile

Beyond binding affinity, the functional activity of a compound determines its biological effect. For antagonists, this is often quantified by the half-maximal inhibitory concentration (IC50) in functional assays that measure the downstream signaling of the receptor. The 5-HT7 receptor is primarily coupled to the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Antagonists block this agonist-induced cAMP production.

CompoundFunctional Activity at 5-HT7IC50 / pA2 / KB
AVN-101 Antagonist[1]-
SB-269970 Antagonist[2][3]IC50: 3.71 nM[2], pA2: 8.5[11]
Lurasidone Antagonist[9]IC50: 0.495 nM[4][5], KB: 2.6 nM[5]
Amisulpride Antagonist[6]-
Vortioxetine Antagonist[10]IC50: 450 nM[10]

Note: IC50, pA2, and KB are all measures of antagonist potency. Direct comparison should be made with caution due to variations in assay conditions.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Membrane Preparation:

  • Cells (e.g., HEK293) stably expressing the human 5-HT7 receptor are cultured and harvested.

  • Cells are lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[12][13]

2. Binding Reaction:

  • A fixed concentration of a suitable radioligand (e.g., [3H]-SB-269970 or [3H]-5-CT) is incubated with the membrane preparation.[14]

  • Increasing concentrations of the unlabeled test compound (e.g., AVN-101) are added to compete with the radioligand for binding to the 5-HT7 receptor.

  • The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Functional cAMP Assay (Antagonist Mode)

This assay measures the ability of a compound to inhibit the agonist-induced production of cyclic AMP (cAMP), a downstream second messenger of 5-HT7 receptor activation.

1. Cell Culture:

  • Cells expressing the 5-HT7 receptor (e.g., CHO or HEK293 cells) are seeded in microplates and cultured until they reach the desired confluency.

2. Assay Procedure:

  • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • The cells are pre-incubated with increasing concentrations of the antagonist (e.g., AVN-101).

  • A fixed concentration of a 5-HT7 receptor agonist (e.g., 5-CT or serotonin) is added to stimulate cAMP production. This concentration is typically the EC80 (the concentration that elicits 80% of the maximal response) to ensure a robust signal for inhibition.[15]

  • The cells are incubated for a specific period to allow for cAMP accumulation.

3. cAMP Detection:

  • The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.[16][17]

4. Data Analysis:

  • The concentration of the antagonist that causes a 50% reduction in the agonist-induced cAMP production (IC50) is determined by non-linear regression analysis of the concentration-response curve.

Signaling Pathway and Experimental Workflow Visualizations

5-HT7 Receptor Signaling Pathway cluster_membrane Cell Membrane 5-HT7R 5-HT7 Receptor Gs Gs Protein 5-HT7R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to cAMP Serotonin Serotonin (Agonist) Serotonin->5-HT7R Activates AVN-101 AVN-101 (Antagonist) AVN-101->5-HT7R Blocks PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neuronal excitability) PKA->Cellular_Response Phosphorylates targets

Caption: 5-HT7 Receptor Gs Signaling Pathway.

Radioligand Binding Assay Workflow Start Start Membrane_Prep Prepare Membranes with 5-HT7 Receptors Start->Membrane_Prep Incubation Incubate Membranes with: - Radioligand (e.g., [3H]-SB-269970) - Unlabeled Competitor (e.g., AVN-101) Membrane_Prep->Incubation Filtration Separate Bound from Free Ligand via Filtration Incubation->Filtration Quantification Quantify Radioactivity on Filters Filtration->Quantification Analysis Analyze Data: - Determine IC50 - Calculate Ki Quantification->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow.

Functional cAMP Assay Workflow Start Start Cell_Culture Culture Cells Expressing 5-HT7 Receptors Start->Cell_Culture Pre-incubation Pre-incubate Cells with Antagonist (e.g., AVN-101) Cell_Culture->Pre-incubation Stimulation Stimulate with Agonist (e.g., 5-CT) Pre-incubation->Stimulation Lysis_Detection Lyse Cells and Detect cAMP Levels (e.g., HTRF) Stimulation->Lysis_Detection Analysis Analyze Data: - Determine IC50 Lysis_Detection->Analysis End End Analysis->End

Caption: Functional cAMP Assay Workflow.

Discussion and Conclusion

The data presented in this guide indicate that this compound is a highly potent 5-HT7 receptor antagonist, with a Ki value in the picomolar range.[1] This affinity is comparable to or greater than that of the other compounds evaluated. However, AVN-101 also demonstrates significant affinity for other serotonin receptors (5-HT2A, 5-HT6), as well as histamine H1 and adrenergic alpha-2 receptors.[1][8] This multi-target profile contrasts with the high selectivity of the research tool SB-269970 for the 5-HT7 receptor.

The clinical compounds included for comparison, lurasidone, amisulpride, and vortioxetine, also exhibit polypharmacology, with varying affinities for a range of receptors that contribute to their overall therapeutic and side-effect profiles. The high affinity of AVN-101 for multiple receptors suggests that its in vivo effects may be the result of a combination of these interactions.

For researchers investigating the specific roles of the 5-HT7 receptor, a highly selective antagonist like SB-269970 may be more appropriate. However, the multi-target nature of AVN-101 could be advantageous in treating complex neurological disorders where modulating multiple signaling pathways may offer enhanced therapeutic efficacy. Further in vivo studies and comprehensive safety pharmacology profiling are necessary to fully elucidate the functional consequences of AVN-101's receptor interaction profile. This guide provides a foundational dataset and methodological framework to aid in the continued evaluation of AVN-101 and other 5-HT7 receptor modulators.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling AVN-101 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial guidance on the safe handling, necessary personal protective equipment (PPE), and proper disposal of AVN-101 hydrochloride. Given that a comprehensive Safety Data Sheet (SDS) is not publicly available in a direct-access format, the following recommendations are based on best practices for handling potent, multi-target receptor antagonists in a laboratory setting.[1][2][3][4][5] this compound is intended for research use only.[3][4][5]

Core Safety and Handling Protocols

When working with this compound, it is imperative to adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment. The following procedures are recommended:

  • Engineering Controls: All work with solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.

  • Personal Protective Equipment (PPE): A comprehensive set of PPE is required to prevent skin and eye contact.

  • Hygiene Practices: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area and follow established laboratory procedures for cleaning up potent chemical compounds.

Personal Protective Equipment (PPE) Summary

The following table summarizes the recommended personal protective equipment for handling this compound, based on general guidelines for hazardous drugs.

PPE CategoryItemSpecification
Hand Protection GlovesDouble gloving with nitrile gloves is recommended. Change gloves immediately if contaminated, torn, or punctured.
Body Protection Lab Coat/GownA disposable, low-permeability gown with long sleeves and tight-fitting cuffs.
Eye Protection Safety Glasses/GogglesChemical splash goggles to provide a complete seal around the eyes.
Face Protection Face ShieldTo be used in conjunction with goggles when there is a significant risk of splashes.
Respiratory RespiratorA NIOSH-approved respirator may be necessary for operations with a high potential for aerosolization.

Storage and Disposal Plan

Proper storage and disposal are critical for maintaining a safe laboratory and complying with environmental regulations.

Storage: Store this compound in a cool, dry, and dark place. For long-term storage, a temperature of -20°C is recommended.[3] The compound has a stability of at least four years under these conditions.[2]

Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operational workflow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal a Receiving and Unpacking b Verification and Labeling a->b c Secure Storage (-20°C) b->c d Don PPE c->d Retrieve from Storage e Weighing and Aliquoting d->e f Solution Preparation e->f g Experimentation f->g h Decontaminate Work Surfaces g->h i Segregate Waste h->i j Properly Labeled Waste Containers i->j k Dispose as Hazardous Waste j->k l Doff PPE k->l

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
AVN-101 hydrochloride
Reactant of Route 2
Reactant of Route 2
AVN-101 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.